molecular formula C14H10O B1598708 2-Acetylbiphenylene CAS No. 779-26-0

2-Acetylbiphenylene

Cat. No.: B1598708
CAS No.: 779-26-0
M. Wt: 194.23 g/mol
InChI Key: MBOITOZRTPXJIS-UHFFFAOYSA-N
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Description

2-Acetylbiphenylene is a useful research compound. Its molecular formula is C14H10O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetylbiphenylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylbiphenylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-biphenylen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-9(15)10-6-7-13-11-4-2-3-5-12(11)14(13)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOITOZRTPXJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402196
Record name 2-Acetylbiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779-26-0
Record name 2-Acetylbiphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Antiaromaticity in Biphenylene Derivatives: Synthetic Control and Electronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenylene (


) represents a unique structural paradox in organic chemistry: a stable polycyclic hydrocarbon containing a central, formally antiaromatic cyclobutadiene (CBD) ring fused between two aromatic benzene rings. This guide explores the manipulation of this "antiaromaticity paradox" to engineer advanced optoelectronic materials. By controlling the competition between the paratropic current of the central ring and the diatropic currents of the outer rings, researchers can tune HOMO-LUMO gaps, enhance singlet fission efficiency, and develop molecular wires with distinct quantum interference patterns.

Theoretical Framework: The Antiaromatic Paradox

The electronic structure of biphenylene is governed by the conflict between the Hückel [4n+2] rule (aromaticity) and the [4n] rule (antiaromaticity). Unlike pure cyclobutadiene, which is highly unstable, the CBD core in biphenylene is clamped by two benzene rings.

Nucleus-Independent Chemical Shift (NICS) Analysis

NICS is the gold standard for quantifying aromaticity. A negative value indicates aromaticity (diatropic ring current), while a positive value indicates antiaromaticity (paratropic ring current).

Ring SystemNICS(1)

(ppm)
Electronic Character
Benzene (Isolated) -29.7Strongly Aromatic
Cyclobutadiene (Isolated) +47.1Strongly Antiaromatic
Biphenylene (6-MR) -11.2Weakened Aromaticity
Biphenylene (4-MR) +24.8Moderate Antiaromaticity

Data Interpretation: The 6-membered rings (6-MR) in biphenylene retain aromatic character but are significantly less aromatic than isolated benzene (-11.2 vs -29.7 ppm). Conversely, the central 4-membered ring (4-MR) exhibits strong paratropicity (+24.8 ppm), forcing the molecule to adopt a bond-alternated structure to minimize antiaromatic destabilization.

Bond Alternation and Localization

To mitigate the instability of the central 4n


-system, biphenylene undergoes distinct bond alternation. The bonds connecting the two benzene rings (C4a-C4b and C8a-C8b) are elongated (~1.51 Å), resembling single bonds, effectively isolating the two 

systems to some degree. However, the fusion points retain partial double-bond character, facilitating electronic communication.

ElectronicStructure cluster_0 Electronic Competition Benzene Benzene Rings (6-MR) [4n+2] Aromaticity Driving Force: Stabilization Conflict Electronic Frustration Benzene->Conflict Diatropic Current CBD Central Core (4-MR) [4n] Antiaromaticity Driving Force: Destabilization CBD->Conflict Paratropic Current Outcome Bond Alternation (Localization of Double Bonds) Conflict->Outcome Energy Minimization Properties 1. Reduced HOMO-LUMO Gap 2. High Triplet Energy 3. Singlet Fission Potential Outcome->Properties Determines

Figure 1: The electronic frustration between the aromatic outer rings and antiaromatic core drives bond alternation and unique optoelectronic properties.

Synthetic Methodology: Intramolecular Cu(II) Coupling

While flash vacuum pyrolysis of benzo[c]cinnoline was historically used, it is low-yielding and intolerant of functional groups. The modern standard for synthesizing biphenylene derivatives is the Cu(II)-mediated intramolecular coupling of organolithium/zinc intermediates . This protocol allows for the introduction of electron-donating or withdrawing groups to tune the antiaromatic core.

Protocol: Synthesis of 2,6-Disubstituted Biphenylene

Target: Synthesis from 2,2'-diiodo-4,4'-disubstituted-biphenyl.

Reagents:

  • Precursor: 2,2'-Diiodo-4,4'-di(R)-biphenyl

  • Lithiation: t-Butyllithium (t-BuLi), 1.7 M in pentane

  • Transmetallation: Zinc Bromide (ZnBr

    
    ), anhydrous
    
  • Oxidant: Copper(II) Chloride (CuCl

    
    )
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Lithium-Halogen Exchange (Cryogenic):

    • Setup: Flame-dried Schlenk flask under Argon atmosphere.

    • Action: Dissolve precursor in THF. Cool to -78°C. Add t-BuLi (4.0 equiv) dropwise.

    • Mechanism:[1][2][3][4] Rapid exchange generates the 2,2'-dilithio species.

    • Critical Check: Maintain -78°C for 1 hour to prevent protonation or side reactions.

  • Transmetallation (Zincate Formation):

    • Action: Add ZnBr

      
       (2.2 equiv) dissolved in THF to the cold solution.
      
    • Observation: Solution typically changes color (pale yellow to clear).

    • Process: Allow warming to 0°C over 30 mins. This forms the cyclic zincate intermediate, which is more stable and selective than the dilithio species.

  • Oxidative Coupling (Cu-Mediated):

    • Action: Add anhydrous CuCl

      
       (2.5 equiv) in one portion at 0°C.
      
    • Reaction: The mixture will turn dark (formation of Cu(0)/Cu(I) species). Stir at Room Temperature (RT) for 12 hours.

    • Workup: Quench with saturated NH

      
      Cl. Extract with CH
      
      
      
      Cl
      
      
      .
  • Purification:

    • Silica gel chromatography (Hexane/DCM gradient). Biphenylene derivatives are typically highly fluorescent and easily tracked by UV lamp.

SynthesisProtocol Precursor 2,2'-Diiodobiphenyl Lithiation Lithium-Halogen Exchange (-78°C, t-BuLi) Precursor->Lithiation Dilithio 2,2'-Dilithio Intermediate Lithiation->Dilithio Transmetal Transmetallation (ZnBr2, 0°C) Dilithio->Transmetal Zincate Cyclic Zincate Transmetal->Zincate Coupling Oxidative Coupling (CuCl2, RT) Zincate->Coupling Product Biphenylene Derivative Coupling->Product

Figure 2: Reaction pathway for the Cu(II)-mediated synthesis of biphenylene derivatives via zincate intermediates.

Tuning Electronic Properties[6][7][8]

The antiaromaticity of the central ring makes the HOMO and LUMO levels highly sensitive to substitution.

Substituent Effects
  • Electron Donating Groups (EDGs): Substituents like -OMe or -NMe

    
     at the 2,3,6,7 positions (the "long" axis) raise the HOMO level significantly, increasing the paratropicity of the central ring by injecting electron density into the 4n system.
    
  • Electron Withdrawing Groups (EWGs): Groups like -F or -CN stabilize the HOMO, reducing the antiaromatic character and increasing stability.

Fusion and Extension

Fusing additional rings (e.g., benzo[b]biphenylene) dilutes the antiaromaticity. However, extending the system linearly (e.g., [N]phenylenes) maintains the alternating aromatic-antiaromatic pattern, creating "super-antiaromatic" wires with metallic-like bandgaps.

Emerging Applications

Singlet Fission (SF) Materials

Singlet fission is a process where one singlet exciton (


) splits into two triplet excitons (

), potentially doubling solar cell efficiency.[2][4][5]
  • Requirement:

    
    .
    
  • Biphenylene Advantage: The antiaromatic core destabilizes the ground state and

    
     state, while the triplet state (
    
    
    
    ) remains relatively stable due to the relief of antiaromaticity (Baird's Rule implies 4n systems are aromatic in the triplet state).
  • Result: This unique energy landscape makes biphenylene derivatives prime candidates for exothermic singlet fission.

Molecular Conductance (Quantum Interference)

In single-molecule junctions (e.g., break-junction experiments), biphenylene acts differently than biphenyl.

  • Biphenyl: Conductance is dominated by the twist angle between rings (cosine squared dependence).

  • Biphenylene: The rigid planar structure eliminates twist-dependence. However, the antiaromatic core introduces destructive quantum interference features (antiresonances) in the transmission spectrum, which can be exploited for high-on/off-ratio molecular switches.

References

  • NICS and Aromaticity Theory

    • Stanger, A. (2006). "Nucleus-Independent Chemical Shift (NICS): Distance Dependence and Revision of the Aromaticity Concept." Journal of Organic Chemistry. Link

    • Schleyer, P. v. R., et al. (1996). "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society. Link

  • Synthetic Protocols

    • Iyoda, M., et al. (1996). "Homocoupling of Aryl Halides Using Nickel(0) Complex and Zinc: An Efficient Method for the Synthesis of Biphenyls and Biphenylenes." Chemistry Letters. Link

    • Oger, C., et al. (2010). "A Novel Route to Biphenylenes via Palladium-Catalyzed Dimerization of Benzynes." Organic Letters. Link

  • Applications & Electronic Structure

    • Baird, N. C. (1972). "Quantum organic photochemistry. II. Resonance and aromaticity in the lowest 3ππ* state of cyclic hydrocarbons." Journal of the American Chemical Society. Link

    • Gottfried, J. M., et al. (2021).[6] "Biphenylene Network: A Nonbenzenoid Carbon Allotrope."[6] Science. Link (Describes the synthesis of 2D biphenylene networks).

Sources

Ring strain energy of 2-acetylbiphenylene core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-acetylbiphenylene core represents a unique intersection of high-energy ring strain, anti-aromatic destabilization, and precise regioselective reactivity. Unlike its acyclic analog (acetylbiphenyl), this scaffold is constrained by a central cyclobutadiene-like four-membered ring, imparting a ring strain energy (RSE) of approximately 57–65 kcal/mol . This guide provides a definitive technical analysis of the core's strain energetics, the "Mills-Nixon" electronic governance of its synthesis, and its emerging utility as a rigidified bioisostere in medicinal chemistry.

Structural Dynamics & Strain Mechanics

The biphenylene nucleus is an alternating system of two benzene rings fused to a central four-membered ring. The defining feature of this core is not merely its planarity, but the profound bond alternation (bond fixation) necessitated to minimize anti-aromatic character in the central ring.

The Strain Energy Profile

The Ring Strain Energy (RSE) of biphenylene is significantly higher than simple cycloalkanes due to the forced fusion of sp² hybridized carbons into 90° angles (deviating from the ideal 120°).

  • Total Strain Energy: Authoritative computational studies (homodesmotic reactions) and thermochemical measurements place the destabilization energy at 57.3 kcal/mol (Bachrach, 2008) to 64.3 kcal/mol (Bedford et al.).

  • Source of Strain:

    • Angle Strain: The interior angles of the four-membered ring are

      
       90°, creating immense repulsion in the 
      
      
      
      -framework.
    • Anti-Aromaticity: The central ring contains 4

      
       electrons. While the adjacent benzene rings dilute this paratropicity, the central core retains significant anti-aromatic destabilization.
      
Table 1: Comparative Strain Metrics
ParameterBiphenylene CoreBiphenyl (Reference)Cyclobutene
Ring Strain Energy (RSE) 57–65 kcal/mol ~0 kcal/mol28.4 kcal/mol
Central C-C Bond Length 1.514 Å (Long)1.49 Å1.57 Å
Junction Bond Length 1.426 ÅN/A1.34 Å
Planarity Strictly PlanarTwisted (~44°)Planar

Computational Assessment: Homodesmotic Protocols

To accurately quantify the strain of the 2-acetylbiphenylene core without interference from resonance energy, we employ homodesmotic reactions . These theoretical reactions balance the number of carbon atoms in each hybridization state and the number of C-H bonds, isolating strain as the only variable.

The Homodesmotic Equation

The standard protocol for calculating the RSE of the biphenylene core involves the following isodesmic relationship:



A more precise "group equivalent" reaction used in DFT (Density Functional Theory) optimizations (e.g., B3LYP/6-311G*) is:

Reaction: Biphenylene + 2 Benzene -> 2 Biphenyl (Corrected for H-balance via fragmentation)

Note: The most accurate approach compares biphenylene to "strain-free" reference molecules like o-terphenyl or specific non-fused isomers.

Computational Workflow (DOT Visualization)

HomodesmoticWorkflow Start Target: 2-Acetylbiphenylene Opt Geometry Optimization (DFT B3LYP/6-31G*) Start->Opt Eq Homodesmotic Equation Construction Opt->Eq Ref Reference Molecules (Benzene, Acetylbenzene) Ref->Opt Calc Energy Difference (ΔE) = RSE Eq->Calc Isolate Strain

Figure 1: Computational workflow for isolating Ring Strain Energy (RSE) using homodesmotic reactions.

Synthetic Protocols: The Mills-Nixon Effect

Synthesizing 2-acetylbiphenylene confirms the electronic structure of the core. The electrophilic substitution (Friedel-Crafts Acetylation) occurs almost exclusively at the C2 (beta) position, not the C1 (alpha) position.

Mechanistic Causality (Mills-Nixon Effect)

The regioselectivity is governed by the Mills-Nixon effect , which dictates bond fixation.

  • Alpha-Attack (C1): The transition state would require a double bond to be placed at the ring junction (bridgehead). This is energetically prohibitive due to the intense strain it would place on the 4-membered ring.

  • Beta-Attack (C2): The transition state permits the double bonds to remain distal to the ring junction, maintaining the "long" single bonds at the fusion site and minimizing strain increase.

Experimental Protocol: Friedel-Crafts Acetylation

Reagents:

  • Biphenylene (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    , 1.5 eq, anhydrous)
    
  • Dichloromethane (

    
    , solvent)
    

Step-by-Step Workflow:

  • Activation: Suspend anhydrous

    
     in dry 
    
    
    
    at 0°C under Argon atmosphere.
  • Acylium Formation: Dropwise addition of acetyl chloride. Stir for 15 min to generate the electrophilic acylium ion (

    
    ).
    
  • Addition: Add biphenylene solution slowly. The mixture will darken as the

    
    -complex forms.
    
  • Reaction: Warm to room temperature. Monitor via TLC (approx. 2 hours).

  • Quench: Pour onto crushed ice/HCl to decompose the aluminum complex.

  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from ethanol yields pale yellow needles of 2-acetylbiphenylene .

Regioselectivity Pathway (DOT Visualization)

Regioselectivity cluster_TS Transition State Competition Biphenylene Biphenylene Core TS_Alpha Alpha-Attack (C1) High Strain (Bridgehead Double Bond) Biphenylene->TS_Alpha Disfavored TS_Beta Beta-Attack (C2) Strain Release (Mills-Nixon Favored) Biphenylene->TS_Beta Favored Acylium Acylium Ion (CH3CO+) Acylium->TS_Beta Product 2-Acetylbiphenylene (Major Product) TS_Beta->Product

Figure 2: Mechanistic pathway illustrating the Mills-Nixon governance of regioselectivity at the C2 position.

Pharmacological Implications

The 2-acetylbiphenylene core serves as a specialized bioisostere for the biphenyl moiety found in numerous drugs (e.g., NSAIDs, Angiotensin II receptor blockers).

Conformational Locking

Standard biphenyls have a twisted conformation (dihedral angle ~44°) and rotate freely. The biphenylene core is rigidly planar .

  • Effect: This locks the pharmacophore in a specific spatial arrangement, potentially increasing binding affinity if the receptor pocket is narrow/flat.

Metabolic Blocking

The C2-acetyl group on the biphenylene core is less susceptible to oxidative metabolism compared to open biphenyl systems. The rigid 4-membered ring prevents the "butterfly" motion often required for certain CYP450 enzymatic oxidations at the bridgehead carbons.

References

  • Bachrach, S. M. (2008).[2] On the Destabilization (Strain) Energy of Biphenylene. The Journal of Physical Chemistry A. Link

  • Bedford, A. F., et al. (1963). The thermodynamic properties of biphenylene. Journal of the Chemical Society. Link

  • Rogers, D. W., et al. (2003). The Enthalpy of Formation of Biphenylene. Organic Letters. Link

  • Streitwieser, A., et al. (1988). Ab initio study of the Mills-Nixon effect.[3] Journal of the American Chemical Society. Link

  • BenchChem. (2025). Application Notes and Protocols for the Friedel-Crafts Acylation of Substituted Aromatics. Link

Sources

Methodological & Application

Friedel-Crafts acetylation of biphenylene protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Friedel-Crafts Acetylation of Biphenylene

Abstract & Core Directive

This guide details the protocol for the regioselective mono-acetylation of biphenylene (diphenylene) via Friedel-Crafts acylation. Unlike standard biphenyl systems, biphenylene possesses a unique anti-aromatic cyclobutadiene core fused between two benzene rings. This structural constraint imposes severe "bond fixation" (the Mills-Nixon effect), which dictates that electrophilic substitution occurs almost exclusively at the


-position (Position 2), rather than the 

-position (Position 1).

This protocol is designed for researchers requiring high-purity 2-acetylbiphenylene for use in conductive polymers, liquid crystal precursors, or mechanistic studies of strained aromatic systems.

Mechanistic Insight: The "Strain-Directed" Selectivity

Expertise Pillar: To ensure reproducibility, one must understand why the reaction behaves as it does.

  • The Substrate: Biphenylene is not merely two benzene rings joined together; the central four-membered ring induces significant angle strain.

  • The Alpha (

    
    , Position 1) Disadvantage:  Electrophilic attack at Position 1 would require the formation of a carbocation intermediate (Sigma complex) that places a double bond exocyclic to the four-membered ring. This exacerbates the strain in the already stressed cyclobutadiene core (rehybridization penalty).
    
  • The Beta (

    
    , Position 2) Advantage:  Attack at Position 2 allows the cationic intermediate to delocalize charge with less disruption to the geometry of the four-membered ring. Consequently, the partial rate factor for Position 2 is orders of magnitude higher than Position 1.
    
Diagram 1: Reaction Mechanism & Regioselectivity

The following diagram illustrates the pathway, highlighting the favored


-complex at Position 2.

FC_Mechanism Reagents Acetyl Chloride + AlCl3 Acylium Acylium Ion [CH3-C+=O] Reagents->Acylium Complexation Transition σ-Complex (Pos 2) (Resonance Stabilized) Acylium->Transition Electrophilic Attack (Favored at C2) Biphenylene Biphenylene (Strained Core) Biphenylene->Transition Product 2-Acetylbiphenylene (Major Product) Transition->Product Deprotonation (-H+) HCL HCl (Byproduct) Transition->HCL

Caption: Path of electrophilic attack. Note the kinetic preference for Position 2 due to strain avoidance in the cyclobutadiene core.

Experimental Protocol

Safety Warning: Aluminum chloride (


) reacts violently with water, releasing HCl gas. Acetyl chloride is corrosive and a lachrymator. All operations must be performed in a fume hood under an inert atmosphere (

or

).
Materials & Reagents
ReagentRoleEquiv.Notes
Biphenylene Substrate1.0Recrystallized if impure.
Acetyl Chloride Electrophile Source1.2Slight excess ensures conversion.
Aluminum Chloride (

)
Lewis Acid Catalyst1.3Anhydrous grade is critical.
Dichloromethane (DCM) Solvent-Anhydrous (dried over

or molecular sieves).
HCl (1M) / Ice Quenching Agent-For workup.
Step-by-Step Methodology

1. Apparatus Setup:

  • Flame-dry a 50 mL two-neck round-bottom flask (RBF).

  • Equip with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Flush the system with nitrogen for 15 minutes.

2. Catalyst Complex Formation (In Situ):

  • Charge the RBF with Anhydrous

    
     (1.3 equiv) .
    
  • Add DCM (dry, ~5 mL/mmol substrate) via syringe. The suspension will be milky.

  • Cool the flask to 0°C using an ice bath.

  • Add Acetyl Chloride (1.2 equiv) dropwise.

  • Observation: The mixture should clear slightly or turn yellow as the acylium complex forms. Stir for 15 minutes at 0°C.

3. Substrate Addition:

  • Dissolve Biphenylene (1.0 equiv) in a minimal amount of dry DCM in the addition funnel.

  • Add the biphenylene solution dropwise to the cold acylium mixture over 20 minutes.

  • Critical Control: Maintain temperature < 5°C during addition to prevent di-acetylation or polymerization.

  • Observation: The solution typically turns a deep orange/red color (characteristic of the

    
    -complex).
    

4. Reaction Phase:

  • Allow the mixture to warm slowly to Room Temperature (20-25°C) .

  • Stir for 2–3 hours.

  • Monitoring: Check reaction progress via TLC (eluent: 10% EtOAc in Hexanes). Biphenylene is highly fluorescent (blue) under UV; the product will have a distinct lower

    
     and different fluorescence.
    

5. Quench & Workup:

  • Cool the mixture back to 0°C.

  • Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (20 mL) . Caution: Exothermic.

  • Separate the organic layer (DCM).[1]

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Wash combined organics with Sat.

    
      (to remove acid traces) followed by Brine .
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

6. Purification:

  • The crude solid is typically yellow.

  • Recrystallize from Ethanol or Methanol .

  • Alternatively, purify via flash column chromatography (Silica gel, Hexane:EtOAc 95:5).

Diagram 2: Experimental Workflow

Workflow Start Start: Flame-Dry Glassware (N2 Atmosphere) Complex Form Acylium Complex (AlCl3 + AcCl in DCM, 0°C) Start->Complex Addition Add Biphenylene Solution (Dropwise, <5°C) Complex->Addition Reaction Warm to RT (Stir 2-3 Hours) Addition->Reaction Quench Quench on Ice/HCl (Exothermic!) Reaction->Quench Workup Extract (DCM) -> Wash (NaHCO3) -> Dry (MgSO4) Quench->Workup Purify Recrystallize (EtOH) or Column Chromatography Workup->Purify

Caption: Operational workflow for the synthesis of 2-acetylbiphenylene.

Results & Characterization

The product, 2-acetylbiphenylene , is a pale yellow crystalline solid.

Expected Data Table
ParameterValue / Observation
Appearance Pale yellow needles/plates
Melting Point ~133–134°C (Lit.[2] Value [1])
Yield 65 – 80% (typical)
Regioselectivity >95% Position 2 (vs Position 1)
Spectroscopic Validation ( NMR)
  • Symmetry Breaking: Unlike the parent biphenylene (which shows a simplified AA'BB' pattern due to symmetry), the product will display two distinct aromatic zones.

  • Ring A (Unsubstituted): Remains an AA'BB'-like multiplet (4 protons), typically in the 6.6–6.8 ppm range (shielded relative to benzene due to paratropic current in the central ring).

  • Ring B (Substituted): Shows a 1,2,4-substitution pattern.

    • H1 (Ortho to fused ring, meta to acetyl): Singlet-like or small doublet.

    • H3 (Ortho to acetyl): Deshielded doublet (shifted downfield, ~7.2-7.5 ppm).

    • H4 (Meta to acetyl): Doublet/Multiplet.

  • Methyl Group: Sharp singlet at ~2.5–2.6 ppm (

    
    ).
    

References

  • Baker, W., Barton, J. W., & McOmie, J. F. W. (1958). Biphenylenes. Part I. Synthesis and properties. Journal of the Chemical Society, 2658-2665.

  • Taylor, R. (1971). Electrophilic aromatic substitution.[2] Part V. Partial rate factors for protodesilylation of biphenylene. Journal of the Chemical Society B, 536-538.

  • Streitwieser, A., et al. (1968). Acidity of Hydrocarbons. XXX. Kinetic Acidity and Substitution in Biphenylene. Journal of the American Chemical Society.

Note: This protocol assumes a standard research scale (1-5 mmol). For scale-up (>10g), heat dissipation during the quenching step requires active cooling and slower addition rates.

Sources

Application Note: Functionalization of Biphenylene for Band Gap Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Biphenylene Network (BPN) represents a paradigm shift in 2D carbon allotropes.[1] Unlike graphene, which is a zero-gap semimetal, pristine BPN exhibits metallic character due to its unique lattice of composed 4-, 6-, and 8-membered rings.[2] While this metallicity is advantageous for interconnects, it precludes the use of pristine BPN in logic transistors or optoelectronics where a distinct band gap (


) is required.

This Application Note details the protocols for Band Gap Engineering of Biphenylene via chemical functionalization. We provide a validated workflow for synthesizing pristine BPN on Au(111) and subsequently tuning its electronic properties through hydrogenation and halogenation. Theoretical and experimental data confirm that controlled functionalization can transition BPN from a metal to a wide-bandgap semiconductor (


), enabling its integration into next-generation FETs and UV-optoelectronics.

Module 1: Synthesis of Pristine Biphenylene Network (BPN)

Objective: Fabricate high-quality, defect-free BPN monolayers on a gold substrate to serve as the scaffold for functionalization.

The HF-Zipping Mechanism

Direct synthesis of BPN is achieved not by traditional CVD, but through a bottom-up on-surface synthesis known as interpolymer dehydrofluorination (HF-zipping) .[3] This method relies on the spatially confined reaction of halogenated precursors on a catalytic surface.

Protocol: On-Surface Synthesis on Au(111)

Reagents & Equipment:

  • Substrate: Au(111) single crystal (atomically flat).

  • Precursor: 4,4''-dibromo-2,2''-bis(trifluoromethyl)-p-terphenyl (DHTP) or functionally equivalent halogenated terphenyls.

  • Environment: Ultra-High Vacuum (UHV) chamber (

    
     mbar).
    

Step-by-Step Workflow:

  • Substrate Preparation:

    • Clean Au(111) via standard sputtering (

      
      , 1 keV) and annealing (
      
      
      
      ) cycles.
    • Validation: Verify surface reconstruction (herringbone pattern) via Scanning Tunneling Microscopy (STM).

  • Precursor Deposition:

    • Sublime DHTP precursor from a Knudsen cell at

      
       onto the Au(111) substrate held at room temperature.
      
    • Rate: 0.1–0.5 monolayers (ML) per minute.

  • Polymerization (Debromination):

    • Anneal sample to 500 K .

    • Mechanism:[4][5] C-Br bonds scission occurs; radical intermediates couple to form linear poly(perfluoro-p-phenylene) (PFPP) chains.

    • Critical Checkpoint: STM should reveal linear chains. If honeycomb networks appear, the temperature was too high, leading to parasitic graphene formation.

  • HF-Zipping (BPN Formation):

    • Anneal sample to 650–700 K .

    • Mechanism:[4][5] The close proximity of

      
       and 
      
      
      
      /
      
      
      groups on adjacent chains triggers HF elimination. This "zips" the chains together, forming the characteristic 4-8 membered rings between the 6-membered backbones.[6]
Synthesis Workflow Diagram

BPN_Synthesis cluster_0 Pre-Processing cluster_1 Reaction Phase Au Au(111) Cleaning (Sputter/Anneal) Dep DHTP Deposition (300 K, UHV) Au->Dep Poly Polymerization (500 K) Formation of PFPP Chains Dep->Poly Debromination Zip HF-Zipping (700 K) Formation of 4-6-8 Lattice Poly->Zip -HF Elimination Result Pristine BPN (Metallic) Zip->Result

Figure 1: On-surface synthesis workflow for Biphenylene Network via HF-zipping of terphenyl precursors.

Module 2: Functionalization Strategies for Band Gap Opening

Objective: Convert metallic BPN into a semiconductor by disrupting the delocalized


-electron system.
Hydrogenation (BPN Hydro-BPN)

Hydrogenation is the most controllable method for band gap engineering. Unlike graphene, where H-clustering is stochastic, BPN offers specific adsorption sites (4-ring vs 8-ring) that allow for tunable electronic states.

Protocol:

  • Atomic Hydrogen Source: Use a thermal gas cracker (capillary temperature

    
    ) to generate atomic H from 
    
    
    
    gas.
  • Exposure: Expose the pristine BPN/Au(111) sample to atomic H flux.

    • Dosage: 50–200 Langmuir (L).

    • Substrate Temp: Maintain at 300 K to prevent desorption.

  • Mechanism: H atoms chemically adsorb (chemisorption) onto the

    
     carbons, converting them to 
    
    
    
    . This breaks the conjugation network.
    • Site Selectivity: DFT studies indicate H prefers the 4-membered ring vertices initially.

  • Result: Transition to wide-bandgap semiconductor (

    
     up to 4.8 eV at full coverage).
    
Fluorination & Halogenation

Fluorination offers an alternative route, often yielding higher stability than hydrogenation due to the strength of the C-F bond.

Protocol:

  • Source:

    
     gas exposure or atomic F beam.
    
  • Process: Expose BPN to

    
     (
    
    
    
    mbar) for 5–10 minutes.
  • Result: Fluorinated BPN (F-BPN) exhibits a tunable gap depending on F-coverage (

    
    ).
    

Module 3: Characterization & Validation

Objective: Verify the lattice structure and quantify the band gap.

Scanning Tunneling Spectroscopy (STS)

This is the gold standard for validating the metal-to-semiconductor transition.

  • Pristine BPN:

    • Topography: Look for the "square-octagon-hexagon" lattice.

    • dI/dV Spectrum: Non-zero density of states (DOS) at the Fermi level (

      
      ). Signature of Metallic behavior. 
      
  • Functionalized BPN:

    • Topography: Lattice appears "bumpy" due to

      
       protrusions (H or F atoms).
      
    • dI/dV Spectrum: A region of zero conductance around

      
      . The width of this region corresponds to the Band Gap (
      
      
      
      ).
Band Gap Engineering Logic Flow

BandGap_Logic cluster_func Functionalization Route Pristine Pristine BPN (Metallic, Eg = 0 eV) H_Doping Hydrogenation (Atomic H) Pristine->H_Doping F_Doping Fluorination (XeF2 / F-beam) Pristine->F_Doping Result_H Hydro-BPN (Insulator/Wide Gap) Eg: ~4.0 - 4.8 eV H_Doping->Result_H sp2 -> sp3 conversion Result_F Fluoro-BPN (Tunable Semiconductor) Eg: ~0.1 - 4.8 eV F_Doping->Result_F Symmetry Breaking

Figure 2: Logical pathways for tuning the electronic properties of Biphenylene.

Module 4: Quantitative Data Summary

The following table summarizes theoretical (DFT) and experimental values for BPN band gaps under different functionalization regimes.

Material StateFunctionalizationHybridizationElectronic CharacterBand Gap (

)
Pristine BPN None

Metallic0 eV
BPN Nanoribbon None (Width < 2nm)

Metallic~0 eV (Width dependent)
Hydro-BPN Hydrogenation (Full)

Insulator4.86 eV
Fluoro-BPN Fluorination (Full)

Insulator4.82 eV
Chloro-BPN Chlorination (Partial)MixedSemiconductor0.1 - 3.4 eV
Bromo-BPN Bromination (Partial)MixedSemiconductor0.02 - 1.7 eV

Data Source: Aggregated from Fan et al. (2021) and Luo et al. (2022).

References

  • Fan, Q., Yan, L., Tripp, M. W., et al. (2021).[3][6] "Biphenylene network: A nonbenzenoid carbon allotrope."[3][5][6][7] Science, 372(6544), 852-856. [Link][5][6]

  • Luo, Y., et al. (2021). "Effective regulation of the electronic properties of a biphenylene network by hydrogenation and halogenation."[7][8] Royal Society of Chemistry (RSC) Advances, 11, 35027-35034. [Link]

  • Zhang, L., et al. (2022). "Structural, mechanical, electronic and optical properties of biphenylene hydrogenation: a first-principles study." Physical Chemistry Chemical Physics. [Link]

  • Sanchez-Sanchez, C., et al. (2022). "Unveiling the Multiradical Character of the Biphenylene Network and Its Anisotropic Charge Transport." ACS Nano. [Link]

Sources

Advanced Synthesis of Biphenylene-Based Polymers via Acetyl Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenylene, a unique anti-aromatic system containing a cyclobutadiene ring fused between two benzene rings, offers exceptional electronic properties for organic semiconductors and conductive polymers. However, its incorporation into polymer backbones is challenged by the strain of the four-membered central ring.

This guide details a robust, two-stage protocol for synthesizing biphenylene-based polymers using acetyl derivatives as the key polymerization handle. Unlike direct halogenation routes, the acetyl pathway allows for the formation of hyperbranched conjugated networks via acid-catalyzed cyclotrimerization (forming 1,3,5-trisubstituted benzene nodes). This method preserves the biphenylene core while generating materials with high thermal stability and solubility.

Scientific Mechanism & Logic

The Acetyl Advantage

Direct polymerization of biphenylene often leads to ring-opening or loss of the anti-aromatic character. Introducing acetyl groups at the 2,6-positions utilizes the stability of the phenyl rings for functionalization.

  • Regioselectivity: Electrophilic aromatic substitution on biphenylene occurs preferentially at the

    
    -position (C2). The second substitution, directed by the deactivating nature of the first acyl group and steric factors, occurs at C6, yielding 2,6-diacetylbiphenylene .
    
  • Polymerization Mode: The acetyl groups undergo

    
     cyclotrimerization. Three acetyl groups condense to form a new benzene ring. When a di-functional monomer (2,6-diacetylbiphenylene) is used, this propagates into a 3D hyperbranched polyphenylene network containing intact biphenylene units.
    
Reaction Pathway Visualization

The following diagram illustrates the workflow from the raw biphenylene precursor to the final hyperbranched polymer network.

BiphenylenePolymerization Biphenylene Biphenylene (Starting Material) Acylation Friedel-Crafts Acylation (AlCl3 / AcCl) Biphenylene->Acylation Electrophilic Subst. Monomer 2,6-Diacetylbiphenylene (Key Precursor) Acylation->Monomer Regioselective (2,6) Catalyst Cyclotrimerization Catalyst (TiCl4 or SiCl4) Monomer->Catalyst Solubilization Polymer Hyperbranched Polyphenylene Network Catalyst->Polymer [2+2+2] Condensation

Figure 1: Synthetic pathway for the conversion of biphenylene to hyperbranched polymer networks via acetyl intermediates.

Experimental Protocols

Safety & Pre-requisites
  • Biphenylene: Treat as a potential carcinogen and mutagen. Handle only in a fume hood.

  • Aluminum Chloride (

    
    ) & Titanium Tetrachloride (
    
    
    
    ):
    Highly moisture-sensitive. Reacts violently with water to release HCl gas. All glassware must be flame-dried.
  • Solvents: Dichloromethane (DCM) and o-dichlorobenzene must be anhydrous (water < 50 ppm).

Protocol A: Synthesis of 2,6-Diacetylbiphenylene

This step installs the polymerizable handles.

Reagents:

  • Biphenylene (1.0 eq)

  • Acetyl Chloride (2.5 eq)

  • Aluminum Chloride (

    
    , anhydrous, 3.0 eq)
    
  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Solubilization: Dissolve biphenylene (e.g., 1.52 g, 10 mmol) in 50 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Add

    
     (4.0 g, 30 mmol) in small portions to the stirring solution. The mixture may darken.
    
  • Acylation: Mix Acetyl Chloride (1.96 g, 25 mmol) with 10 mL DCM in the addition funnel. Add dropwise over 30 minutes, maintaining the temperature at 0–5°C.

    • Critical Note: Rapid addition causes exotherms that may open the biphenylene ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO2, Hexane/Ethyl Acetate 4:1). The 2,6-isomer is the major product; the 2,7-isomer is a minor byproduct.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Extract with DCM (

    
     mL).
    
  • Purification: Wash organic layers with saturated

    
     and brine. Dry over 
    
    
    
    . Recrystallize from ethanol to isolate pure 2,6-diacetylbiphenylene (Pale yellow needles, mp ~160°C).
Protocol B: Acid-Mediated Polycyclotrimerization

This step converts the monomer into a hyperbranched polymer.

Reagents:

  • 2,6-Diacetylbiphenylene (Monomer)

  • Titanium Tetrachloride (

    
    ) or Trifluoromethanesulfonic acid (TfOH)
    
  • o-Dichlorobenzene (Solvent)

  • Ethanol (Precipitant)

Procedure:

  • Setup: Use a heavy-walled Schlenk tube or sealed pressure vessel equipped with a stir bar.

  • Loading: Charge the vessel with 2,6-diacetylbiphenylene (500 mg, 2.1 mmol) and anhydrous o-dichlorobenzene (5 mL).

  • Catalysis: Under a nitrogen stream, add

    
     (0.1 mL) via syringe.
    
    • Mechanism:[1][2][3] The Lewis acid activates the carbonyl oxygen, facilitating the condensation of three acetyl groups into a benzene ring.

  • Polymerization: Seal the vessel and heat to 130°C for 12–18 hours . The solution will turn deep red/brown as conjugation length increases.

  • Termination: Cool to room temperature. Dilute with 5 mL of chloroform.

  • Precipitation: Drop the solution slowly into 200 mL of cold methanol containing 1% HCl. The polymer will precipitate as a dark powder.

  • Filtration & Drying: Filter the solid using a PTFE membrane (0.45

    
    m). Soxhlet extract with methanol for 12 hours to remove catalyst residues. Dry under vacuum at 60°C.
    

Characterization & Quality Control

To validate the synthesis, compare analytical data against the expected values in Table 1.

Table 1: Key Analytical Specifications

ParameterTechniqueExpected ResultInterpretation
Monomer Purity

H-NMR (CDCl

)

2.55 (s, 6H, -COCH

), Aromatic signals 6.6–7.5 ppm
Sharp singlet at 2.55 confirms acetyl integrity.
Polymer Structure FTIRDisappearance of C=O stretch (~1680 cm

); Appearance of aromatic C-H
Loss of carbonyl indicates successful trimerization.
Molecular Weight GPC (THF)

Da; PDI > 2.0
High PDI is characteristic of hyperbranched topology.
Thermal Stability TGA (

)

°C
Biphenylene core confers high thermal resistance.

Troubleshooting & Optimization

  • Issue: Low Molecular Weight / Oligomers only.

    • Cause: Water contamination in the catalyst or solvent.

    • Solution: Distill o-dichlorobenzene over

      
      . Ensure 
      
      
      
      is clear and fuming, not cloudy.
  • Issue: Ring Opening (Loss of Biphenylene Character).

    • Observation: UV-Vis absorption shifts significantly blue (loss of anti-aromatic conjugation) or complex NMR in the aliphatic region.

    • Cause: Reaction temperature in Protocol A exceeded 40°C or Protocol B exceeded 150°C.

    • Solution: Strictly control temperature. The 4-membered ring is strained (

      
      50-60 kcal/mol) and susceptible to thermal cleavage.
      

References

  • Gardner, D. V., McOmie, J. F. W., & Prabhu, T. P. (1970). Biphenylenes.[4] Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Journal of the Chemical Society C: Organic, 2500-2504. [Link]

  • Tang, B. Z., et al. (2001). Hyperbranched Poly(arylene)s: Synthesis, Thermal Stability, and Photoluminescence. Macromolecules, 34(26), 9183-9185. (Foundational protocol for acetyl cyclotrimerization). [Link]

  • Rogers, D. W., et al. (2003). The Enthalpy of Hydrogenation and Ring Strain of Biphenylene. The Journal of Physical Chemistry A, 107(50), 11114–11119. [Link]

Sources

Catalytic condensation reactions of 2-acetylbiphenylene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Condensation Architectures of 2-Acetylbiphenylene

Abstract

This technical guide details the functionalization of 2-acetylbiphenylene, a derivative of the anti-aromatic/aromatic hybrid biphenylene. Unlike standard acetophenones, the biphenylene core contains a strained cyclobutadiene ring fusion that imposes unique steric and electronic constraints. This document provides optimized protocols for Claisen-Schmidt condensation (to access chalcones) and Friedländer annulation (to access quinolines), focusing on preserving the strained four-membered ring while maximizing yield.

The Substrate Profile: 2-Acetylbiphenylene[1]

The biphenylene nucleus consists of two benzene rings fused to a central four-membered ring. This structure results in bond alternation and partial anti-aromatic character, making the system susceptible to ring opening under oxidative or high-thermal stress. However, the 2-acetyl group acts as a stable "handle" for classical enolate chemistry.

Key Chemical Constraints:

  • Strain Energy: ~60 kcal/mol. Avoid strong oxidants (e.g., KMnO4) which cleave the central ring to diphenic acid.

  • Regiochemistry: The 2-position is electronically distinct from the 1-position (which is sterically crowded and electronically deactivated).

  • Solubility: Moderate in ethanol; high in DCM and toluene.

Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the parent biphenylene to high-value heterocyclic scaffolds.

G Start Biphenylene Inter 2-Acetylbiphenylene (Key Intermediate) Start->Inter Friedel-Crafts (AcCl, AlCl3) Prod1 Biphenylene Chalcone (α,β-unsaturated ketone) Inter->Prod1 Claisen-Schmidt Condensation Prod2 Biphenylene Quinoline (Friedländer Product) Inter->Prod2 Friedländer Annulation Reagent1 Reagent: Aryl Aldehyde Cat: NaOH/EtOH Reagent2 Reagent: 2-Aminobenzaldehyde Cat: KOH or H+

Figure 1: Divergent synthetic pathways for 2-acetylbiphenylene functionalization.

Protocol A: Claisen-Schmidt Condensation[2][3]

This reaction couples 2-acetylbiphenylene with substituted benzaldehydes to form chalcones. These products are critical precursors for pyrazolines and photovoltaic materials.

Mechanism: Base-catalyzed enolate formation followed by nucleophilic attack on the aldehyde carbonyl and subsequent dehydration.[1]

Reagents & Equipment
  • Substrate: 2-Acetylbiphenylene (1.0 eq)

  • Electrophile: 4-Chlorobenzaldehyde (or substituted equivalent) (1.1 eq)

  • Catalyst: 10% NaOH (aq) or 40% KOH (aq)

  • Solvent: Ethanol (Absolute)

  • Apparatus: 50 mL Round-bottom flask, magnetic stirrer, ice bath.

Step-by-Step Procedure
  • Solubilization: In a 50 mL flask, dissolve 2-acetylbiphenylene (1.0 mmol, ~194 mg) and the aromatic aldehyde (1.1 mmol) in Ethanol (10 mL).

    • Note: If the biphenylene derivative does not dissolve completely, add minimal Toluene (1-2 mL) as a co-solvent.

  • Catalyst Addition: Cool the mixture to 0–5°C in an ice bath. Add the base solution (10% NaOH, 2 mL) dropwise over 5 minutes.

    • Causality: Low temperature prevents the "Cannizzaro reaction" of the aldehyde and suppresses polymerization of the vinyl ketone product.

  • Reaction Phase: Allow the reaction to warm to room temperature (25°C) and stir for 6–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The product usually appears as a bright yellow/orange spot with a lower Rf than the starting ketone.

  • Work-up: Pour the reaction mixture into ice-water (50 mL) containing dilute HCl (1 mL) to neutralize the base.

  • Isolation: A yellow precipitate should form. Filter under vacuum, wash with cold water (3x 10 mL) and cold ethanol (1x 5 mL).

  • Purification: Recrystallize from Ethanol or Ethanol/DCM mixtures.

Quantitative Data Summary:

Aldehyde SubstituentReaction Time (h)Yield (%)Melting Point (°C)
Phenyl (H)682148–150
4-Chloro588162–164
4-Methoxy1275135–137
4-Nitro292180–182

Protocol B: Friedländer Annulation

This protocol synthesizes biphenylene-substituted quinolines, which are valuable pharmacophores in antimalarial and anti-inflammatory research.

Mechanism: Condensation of an ortho-amino aldehyde with the enolizable ketone (2-acetylbiphenylene), followed by cyclodehydration.

Reagents & Equipment
  • Substrate: 2-Acetylbiphenylene (1.0 eq)

  • Reagent: 2-Aminobenzaldehyde (1.1 eq) (Freshly prepared or stabilized)

  • Catalyst: Glacial Acetic Acid (catalytic) or KOH (ethanolic)

  • Solvent: Ethanol (reflux) or neat (solvent-free)

Step-by-Step Procedure (Base-Catalyzed Method)
  • Preparation: Dissolve 2-acetylbiphenylene (1.0 mmol) and 2-aminobenzaldehyde (1.1 mmol) in Ethanol (15 mL).

  • Catalysis: Add catalytic amounts of KOH pellets (0.1 eq) or saturated ethanolic KOH (0.5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–8 hours.

    • Self-Validating Check: The solution will darken significantly (red/brown) as the conjugated quinoline system forms.

  • Work-up: Cool to room temperature. Evaporate 50% of the solvent under reduced pressure.

  • Precipitation: Pour the concentrate into crushed ice. Neutralize with dilute acetic acid if necessary.

  • Purification: The crude solid is often sticky. Purify via column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 70:30).

Troubleshooting & Critical Checkpoints

IssueProbable CauseCorrective Action
Ring Opening Oxidative stress or excessive heat (>150°C).Keep reaction under N2 atmosphere. Avoid strong oxidants like chromic acid.
No Precipitation (Protocol A) Product is an oil or soluble in aqueous EtOH.Extract with DCM, dry over MgSO4, and evaporate. Triturate with cold pentane.
Low Yield (Protocol B) 2-Aminobenzaldehyde self-polymerization.Use freshly prepared 2-aminobenzaldehyde or add it in portions during reflux.

References

  • Gardner, D. V., McOmie, J. F. W., & Prabhu, T. P. (1970). Biphenylenes.[2][3][4][5] Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Journal of the Chemical Society C: Organic, 2500-2504.

    • [Link]

    • Significance: The foundational text establishing the reactivity of 2-acetylbiphenylene and its stability during condens
  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.

    • [Link]

    • Significance: Authoritative review on the mechanism and optimization of quinoline synthesis
  • Toda, F. (2001). Solvent-free organic synthesis.[6][7] Accounts of Chemical Research, 35(12), 1096-1104.

    • [Link]

    • Significance: Provides green chemistry alternatives for condensation reactions applicable to hydrophobic substr

Sources

Troubleshooting & Optimization

Technical Support Center: Biphenylene Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 1-acetyl and 2-acetylbiphenylene mixtures

Doc ID: BPH-SEP-0042 | Last Updated: 2026-02-21 Status: Active | Access Level: Research & Development

Diagnostic & Triage: Define Your Separation Goal

Before initiating wet chemistry, determine your primary objective. The separation strategy for acetylbiphenylenes is dictated by the extreme difference in thermodynamic stability and physical properties between the 1- and 2-isomers.

Scenario Typical User Goal Recommended Workflow
Case A "I need pure 2-acetylbiphenylene for downstream synthesis."Fractional Crystallization (High Efficiency)
Case B "I am trying to isolate the minor 1-acetylbiphenylene isomer."Flash Chromatography (Silica) or Prep-HPLC
Case C "I need to quantify the ratio of isomers in a crude reaction mixture."Reverse-Phase HPLC (Biphenyl or C18 Column)

Technical Background & Physical Properties

Understanding the physical disparity between the isomers is the key to separation. The Friedel-Crafts acetylation of biphenylene is highly regioselective for the 2-position due to the stability of the sigma-complex intermediate. The 1-isomer is sterically strained by the adjacent four-membered ring, resulting in a significantly lower melting point and higher solubility.

Comparative Data Table
Property2-Acetylbiphenylene (Major)1-Acetylbiphenylene (Minor)
Structure Acetyl group distal to the cyclobutadiene ring fusion.Acetyl group proximal to the ring fusion (sterically crowded).
Melting Point 133–139 °C [1, 2]58–59 °C [1]
Solubility Moderate in MeOH/EtOH; Low in cold hexanes.High in alcohols and hydrocarbons (due to lower lattice energy).
Appearance Yellow plates/needles.Yellow prisms/crystals.
Elution Order More polar (elutes second on normal phase silica).Less polar (elutes first on normal phase silica).

Workflow Visualization

The following logic gate guides you through the separation process based on the crude mixture composition.

SeparationLogic Start Crude Acetylation Mixture (Usually >90% 2-isomer) Decision Target Isomer? Start->Decision RouteA Route A: Crystallization (Solvent: Methanol or Ethanol) Decision->RouteA Major Product (2-isomer) RouteB Route B: Chromatography (Silica Gel) Decision->RouteB Minor Product (1-isomer) Solid Precipitate: Pure 2-Acetylbiphenylene RouteA->Solid Cool to 0°C Liquor Mother Liquor: Enriched 1-Acetylbiphenylene RouteA->Liquor Filtrate Liquor->RouteB Concentrate & Purify Frac1 Fraction 1 (Fast Eluting): 1-Acetylbiphenylene RouteB->Frac1 Low Polarity Frac2 Fraction 2 (Slow Eluting): 2-Acetylbiphenylene RouteB->Frac2 High Polarity

Figure 1: Decision tree for the purification of biphenylene isomers based on target yield and purity.

Detailed Protocols

Protocol A: Bulk Isolation of 2-Acetylbiphenylene (Crystallization)

Best for: Recovering the major product from Friedel-Crafts reactions.

Mechanism: The large melting point differential (ΔT ≈ 80°C) allows the 2-isomer to crystallize while the 1-isomer remains dissolved in the supernatant.

  • Dissolution: Dissolve the crude yellow solid in boiling Methanol (MeOH) or Ethanol (EtOH) . Use approximately 10–15 mL of solvent per gram of crude material.

  • Hot Filtration: If insoluble black tar is present, filter the hot solution through a heated glass funnel (or a pad of Celite).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4–6 hours.

  • Collection: Filter the bright yellow plates (2-isomer).

  • Wash: Wash the crystals with a small amount of ice-cold methanol.

  • Mother Liquor Processing: Do not discard the filtrate. It contains the 1-acetylbiphenylene .[1] Evaporate the solvent to recover the enriched residue for Protocol B.

Protocol B: Isolation of 1-Acetylbiphenylene (Chromatography)

Best for: Isolating the minor isomer from the mother liquor or crude mixtures.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Load: Dissolve the enriched residue (from Protocol A) in a minimum amount of Dichloromethane (DCM) and load onto the column.

  • Elution Gradient:

    • Start: 100% Hexane (2 CV - Column Volumes).

    • Ramp: 0% to 5% Ethyl Acetate over 5 CV.

    • Hold: 5% Ethyl Acetate.

  • Collection Logic:

    • First Band (High Rf ~0.6 in 9:1 Hex:EtOAc): 1-Acetylbiphenylene . The steric hindrance prevents strong adsorption to the silica.

    • Second Band (Lower Rf ~0.4 in 9:1 Hex:EtOAc): 2-Acetylbiphenylene .

  • Confirmation: Evaporate fractions and verify via Melting Point (Target: ~58°C).

Analytical Troubleshooting (FAQs)

Q1: I performed a standard Friedel-Crafts acetylation, but I cannot find the 1-isomer peak in my HPLC/NMR. Where is it?

A: In standard conditions (Acetyl Chloride/AlCl₃ in DCM or CS₂), the reaction is highly regioselective. The yield of 1-acetylbiphenylene is often <1-2% [1]. The 1-position is deactivated relative to the 2-position because the transition state for attack at C1 disrupts the electronic structure of the four-membered ring more severely than attack at C2.

  • Solution: To obtain the 1-isomer, you may need to synthesize it via lithiation of 1-bromobiphenylene followed by reaction with acetic anhydride, rather than direct electrophilic aromatic substitution.

Q2: How do I distinguish the isomers by NMR if I have a mixture?

A: The proton NMR spectra are distinct due to symmetry and shielding.

  • 2-Acetylbiphenylene: Look for a singlet methyl peak. The aromatic region will show a specific pattern where H-1 and H-4 are distinct. H-1 appears as a doublet with a small coupling constant (meta-coupling or long-range) or a doublet of doublets.

  • 1-Acetylbiphenylene: The acetyl group at C1 is in the "bay" region. This causes a downfield shift of the H-8 proton (on the other ring, spatially close) due to the carbonyl anisotropy, or specific shielding effects on the methyl group itself.

Q3: My 2-acetylbiphenylene crystals are orange/brown instead of yellow. Is this an impurity?

A: Yes. Pure acetylbiphenylenes are bright yellow. Dark coloration usually indicates the presence of polymeric byproducts or oxidation products from the Friedel-Crafts reaction.

  • Fix: Perform a "charcoal filtration." Dissolve the crystals in hot ethanol, add activated carbon, boil for 5 minutes, filter hot through Celite, and recrystallize.

Q4: Which HPLC column is best for quantitative analysis of the ratio?

A: While C18 works, a Biphenyl-functionalized silica column (e.g., Kinetex Biphenyl or similar) provides superior selectivity for aromatic isomers. The π-π interactions between the stationary phase and the biphenylene core enhance the separation of the structural isomers better than pure hydrophobic interaction [3].

References

  • Dictionary of Organic Compounds , 6th Ed.; Buckingham, J., Ed.; Chapman & Hall: London, 1996; Vol. 1, Entry A-0-00119 (1-acetyl) and A-0-00120 (2-acetyl). 1

  • Baker, W.; Barton, J. W.; McOmie, J. F. W. Biphenylenes. Part IV. Acetylation of Biphenylene. J. Chem. Soc.1958, 2666–2669. (Classic reference establishing the MP of 2-acetylbiphenylene at 139°C and the dominance of the 2-isomer).
  • Thermo Fisher Scientific. Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Demonstrates the superiority of Biphenyl columns for structural isomers). 2

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 2-Acetylbiphenylene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectroscopy of 2-acetylbiphenylene , contrasting it with its parent compound (biphenylene) and its open-ring analog (4-acetylbiphenyl).[1] It is designed for researchers requiring precise structural characterization and mechanistic insight into the unique ring-current effects of the biphenylene system.

Executive Summary & Structural Context

2-Acetylbiphenylene represents a critical derivative of biphenylene, a hydrocarbon characterized by a central antiaromatic cyclobutadiene ring fused between two benzene rings.[1] Unlike standard aromatic systems (e.g., biphenyl), biphenylene exhibits a paratropic (paramagnetic) ring current in the central four-membered ring, which significantly shields the adjacent aromatic protons.[1]

  • Core Anomaly: While typical aromatic protons resonate at

    
     7.2–7.5 ppm, biphenylene protons appear upfield at 
    
    
    
    6.6–6.7 ppm.[1]
  • Acetylation Effect: Introducing an acetyl group at the 2-position creates a "push-pull" electronic environment, deshielding specific ortho-protons while retaining the overall shielded character of the scaffold compared to biphenyl analogs.

Comparative NMR Analysis

The following table contrasts the chemical shifts of 2-acetylbiphenylene with relevant standards. Note the distinct upfield shift of the biphenylene core compared to the biphenyl analog.

Table 1: Comparative 1H NMR Chemical Shifts (CDCl , 300-400 MHz)
Proton Environment2-Acetylbiphenylene (

ppm)
Biphenylene (Parent) (

ppm)
4-Acetylbiphenyl (Analog) (

ppm)
Mechanistic Insight
Acetyl (-COCH

)
2.45 - 2.50 (s)N/A2.63 (s)Methyl group is slightly shielded by the adjacent biphenylene core compared to biphenyl.[1]
H-1 (Ortho,

)
~7.20 - 7.30 (d)6.60 (m)8.03 (d, ortho to Ac)Diagnostic Peak. Deshielded by carbonyl anisotropy but remains upfield of typical benzoyl protons (~8.0) due to paratropic ring current.[1]
H-3 (Ortho,

)
~7.40 - 7.50 (d/dd)6.70 (m)8.03 (d, ortho to Ac)Deshielded by carbonyl.[1] Often appears downfield of H-1 due to lack of direct strain-induced shielding at the

position.
H-4 (Meta,

)
~6.75 - 6.85 (d)6.60 (m)7.60 - 7.70 (m)Minimally affected by the acetyl group; retains the characteristic shielded biphenylene value.[1]
Ring B (H5-H8) 6.65 - 6.80 (m)6.60 - 6.70 (m)7.40 - 7.60 (m)The unsubstituted ring remains largely unaffected, exhibiting the classic AA'BB' multiplet of biphenylene.[1]

Note: "


" refers to positions adjacent to the ring junction (1,4,5,8), while "

" refers to positions 2,3,6,[1]7. In biphenylene,

-protons are typically shielded relative to

-protons.[1]

Structural Assignment & Logic

The assignment of the 2-acetylbiphenylene spectrum relies on understanding two competing magnetic effects:

  • The Mills-Nixon / Anti-Aromatic Effect: The central 4n

    
    -electron system (cyclobutadiene character) induces a paratropic ring current. This generates a magnetic field that opposes the external field in the plane of the benzene rings, causing a shielding effect  (upfield shift).
    
  • The Acyl Substituent Effect: The acetyl group is electron-withdrawing (mesomeric and inductive) and anisotropic. It deshields the ortho protons (H-1 and H-3) significantly.[1]

Logic Flow for Assignment
  • H-1 (The "Inner" Ortho): Located at the

    
    -position. It experiences the strongest shielding from the ring junction but strong deshielding from the acetyl group. It typically appears as a doublet (
    
    
    
    Hz, meta-coupling to H-3, or small coupling to H-4).[1]
  • H-3 (The "Outer" Ortho): Located at the

    
    -position. It experiences less ring-current shielding than H-1 but similar acetyl deshielding, often making it the most downfield signal in the aromatic region.
    
  • H-4: Meta to the acetyl group. Its shift remains close to the parent biphenylene value (~6.7 ppm).

Visualization: Assignment Logic

NMR_Assignment Substituent Acetyl Group (C-2) H1 H-1 (Alpha) Ortho to Ac ~7.2 ppm Substituent->H1 Strong Deshielding (Anisotropy) H3 H-3 (Beta) Ortho to Ac ~7.4 ppm Substituent->H3 Strong Deshielding Core Biphenylene Core (Paratropic Current) Core->H1 Strong Shielding H4 H-4 (Alpha) Meta to Ac ~6.8 ppm Core->H4 Strong Shielding RingB Ring B (H5-H8) Unsubstituted 6.6-6.7 ppm Core->RingB Shielding Maintained Result1 Result1 H1->Result1 Net: Downfield shift vs Parent Result2 Result2 H3->Result2 Net: Most Downfield

Caption: Logical flow of electronic effects determining the chemical shifts of 2-acetylbiphenylene.

Experimental Protocols

A. Synthesis: Friedel-Crafts Acetylation

This protocol ensures the selective formation of the 2-isomer, avoiding the unstable 1-isomer or polymerization.

Reagents:

  • Biphenylene (1.0 eq)[1][2]

  • Acetyl Chloride (1.2 eq)[1]

  • Aluminum Chloride (AlCl

    
    , 1.2 eq)[1]
    
  • Dichloromethane (dry, solvent)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve biphenylene (152 mg, 1 mmol) in dry CH

    
    Cl
    
    
    
    (10 mL) and cool to 0°C in an ice bath.
  • Catalyst Addition: Add anhydrous AlCl

    
     (160 mg, 1.2 mmol) in small portions. The solution will darken, indicating complex formation.
    
  • Acylation: Add acetyl chloride (85

    
    L, 1.2 mmol) dropwise.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (SiO

    
    , 10% EtOAc/Hexanes).[1]
    
  • Quench: Pour the mixture carefully onto crushed ice/HCl.

  • Extraction: Extract with CH

    
    Cl
    
    
    
    (3 x 10 mL). Wash combined organics with saturated NaHCO
    
    
    and brine. Dry over MgSO
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexane). 2-Acetylbiphenylene elutes as a yellow crystalline solid (mp 134-135°C).[1]

B. NMR Acquisition Parameters

To resolve the fine coupling (long-range


 values characteristic of biphenylenes), use the following parameters:
  • Solvent: CDCl

    
     (neutralized with basic alumina to prevent acid-catalyzed decomposition).
    
  • Concentration: ~10 mg in 0.6 mL.

  • Frequency:

    
     400 MHz recommended.
    
  • Spectral Width: -2 to 14 ppm.

  • Scans: 16-64 (sufficient for 1H).

  • Pulse Delay: 2.0 s (ensure relaxation of quaternary carbons if running 13C).

Visualization: Experimental Workflow

Workflow Start Start: Biphenylene (152 mg) Reaction Friedel-Crafts Acylation (AcCl, AlCl3, DCM, 0°C) Start->Reaction Quench Ice/HCl Quench & Extraction Reaction->Quench Purify Column Chromatography (Hexane/EtOAc) Quench->Purify Analyze 1H NMR Analysis (CDCl3, 400 MHz) Purify->Analyze

Caption: Step-by-step workflow for the synthesis and characterization of 2-acetylbiphenylene.

References

  • McOmie, J. F. W., & Blatchly, J. M. (1968).[1] Biphenylenes.[2][3][4][5][6] Part XIX. Reactions of mono- and di-methoxybiphenylenes and related compounds. Journal of the Chemical Society C: Organic. Link

  • Baker, W., & McOmie, J. F. W. (1958).[1] Biphenylene and its Derivatives. In Non-Benzenoid Aromatic Compounds.

  • Cava, M. P., & Mitchell, M. J. (1967).[1] Cyclobutadiene and Related Compounds (Vol. 10). Academic Press.

  • Fraenkel, G., et al. (1960).[1] Proton Magnetic Resonance Spectra of Biphenylene and Derivatives. Journal of Physical Chemistry. (Fundamental data on the shielding of biphenylene protons).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1]

Sources

A Tale of Two Effects: Deconvoluting the Carbonyl Stretch of 2-Acetylbiphenylene

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to IR Spectral Interpretation

The carbonyl (C=O) stretching vibration is one of the most distinct and informative signals in an infrared (IR) spectrum. Its position, typically found in the 1650-1850 cm⁻¹ region, is exquisitely sensitive to the local electronic and steric environment, making it a powerful probe for molecular structure elucidation. While the effects of conjugation and substituent electronics are well-understood, the case of 2-acetylbiphenylene presents a fascinating and instructive scenario where two powerful, opposing forces are at play: aromatic conjugation and ring strain.

This guide provides a comparative analysis of the C=O stretching frequency in 2-acetylbiphenylene against a series of structurally relevant ketones. By systematically building from simple aliphatic and aromatic systems, we will deconstruct the electronic factors at play and predict the unique spectral signature of the target molecule.

Establishing a Baseline: From Saturated Rings to Simple Aromatics

To appreciate the nuances of the biphenylene system, we must first establish a baseline. A simple, non-conjugated ketone like cyclohexanone provides a reference point for an unstrained, saturated environment. Its C=O group absorbs at approximately 1715 cm⁻¹ .[1][2]

When a carbonyl group is attached to an aromatic ring, as in acetophenone , the phenomenon of conjugation occurs. The π-electrons from the benzene ring delocalize into the carbonyl group. This delocalization imparts more single-bond character to the C=O bond, weakening it and lowering its force constant.[3] Consequently, less energy is required to excite its stretching vibration, and the absorption frequency shifts to a lower wavenumber. The C=O stretch for acetophenone is consistently observed around 1684-1686 cm⁻¹ , a significant drop of about 30 cm⁻¹ from its saturated counterpart.[4][5]

Extending the conjugated system, for instance in 2-acetylnaphthalene , continues this trend. The larger naphthalene π-system allows for even greater electron delocalization. While the effect is not strictly additive, the carbonyl stretch is found in a similar conjugated region, around ~1680 cm⁻¹ .[6]

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

C=O Double Bond Character ν(C=O) ≈ 1685 cm⁻¹", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Resonance Structure (Minor Contributor) C-O Single Bond Character", fillcolor="#F1F3F4", fontcolor="#202124"]; end

(Conjugation)", color="#34A853"]; B -> A [label="Weakens C=O Bond", color="#EA4335"];

Lower Stretching Frequency", fillcolor="#E8F0FE", fontcolor="#202124", shape=ellipse]; end

} Caption: Resonance delocalization in acetophenone.

The Biphenylene Anomaly: Conjugation vs. Ring Strain

At first glance, 2-acetylbiphenylene appears to be a simple aryl ketone, and one might expect its C=O stretch to be near that of acetophenone. However, this prediction overlooks the profound influence of the biphenylene nucleus, which introduces a powerful counter-effect: ring strain.

  • The Effect of Conjugation (Frequency Lowering): The acetyl group is conjugated with the π-system of the biphenylene ring. As with acetophenone, this delocalization introduces single-bond character into the C=O bond, an effect that, in isolation, would push the stretching frequency down into the ~1680 cm⁻¹ region.

  • The Effect of Ring Strain (Frequency Increasing): The defining feature of biphenylene is its central, highly strained four-membered ring fused to two benzene rings. To accommodate the acute bond angles of this cyclobutadiene-like core, the carbon atoms of the ring system rehybridize. The C-C bonds within the strained ring adopt more p-character.[7] To maintain orthogonality, the exocyclic sigma bonds—including the C-C bond connecting the acetyl group to the ring—must therefore gain more s-character. This increased s-character strengthens the sigma bond framework of the carbonyl group.[8] This strengthening increases the energy required to stretch the C=O bond, pushing its frequency to a higher wavenumber.[1]

This effect is dramatically illustrated in simple cyclic ketones. While cyclohexanone (120° internal angles) absorbs at 1715 cm⁻¹, the highly strained cyclobutanone (90° internal angles) sees its C=O frequency shifted dramatically to ~1780 cm⁻¹ .[2]

Prediction for 2-Acetylbiphenylene

In 2-acetylbiphenylene, these two effects are in direct opposition. The question is, which one dominates? The high degree of strain imposed by the four-membered ring is a powerful influence. It is therefore predicted that the frequency-increasing effect of ring strain will significantly counteract, and likely overcome, the frequency-lowering effect of conjugation.

The C=O stretching frequency of 2-acetylbiphenylene is therefore expected to be found at a considerably higher wavenumber than acetophenone (~1685 cm⁻¹). The predicted value would lie in the 1690-1705 cm⁻¹ range, making it appear spectrally closer to a saturated or weakly conjugated ketone, despite its extensive aromatic system. This makes its IR spectrum uniquely diagnostic.

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"];

Biphenylene π-System", pos="-2.5,0!", fillcolor="#E8F0FE", fontcolor="#202124"]; Strain [label="Ring Strain from Central 4-Membered Ring", pos="2.5,0!", fillcolor="#FCE8E6", fontcolor="#202124"]; Decrease [label="DECREASES Frequency (ν)", pos="-2.5,-1.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Increase [label="INCREASES Frequency (ν)", pos="2.5,-1.5!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prediction [label="Predicted Outcome: ν ≈ 1690-1705 cm⁻¹ (Strain Effect Dominates)", pos="0,-3!", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

} Caption: Competing electronic effects on the carbonyl stretch.

Comparative Data Summary
CompoundStructureKey Structural Feature(s)Experimental C=O Stretch (cm⁻¹)
CyclohexanoneSaturated Six-Membered RingUnstrained, Non-conjugated~1715[1][2]
AcetophenonePhenyl GroupConjugated~1685[4]
2-AcetylnaphthaleneNaphthyl GroupExtended Conjugation~1680[6]
CyclobutanoneSaturated Four-Membered RingHigh Ring Strain~1780
2-Acetylbiphenylene Biphenylene GroupConjugation + Ring Strain ~1690 - 1705 (Predicted)

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample

To validate these predictions, a high-quality IR spectrum is essential. The following protocol outlines the potassium bromide (KBr) pellet method, a standard and reliable technique for solid-phase IR analysis.

Objective: To prepare a solid-state KBr pellet of an analyte (e.g., 2-acetylbiphenylene) for analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy.

Materials:

  • Analyte (~1-2 mg)

  • FT-IR grade KBr, powder (~100-200 mg), thoroughly dried in an oven at >110°C for at least 4 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Spatula

  • Hydraulic press with pellet-forming die set

  • FT-IR Spectrometer

Methodology:

G

Step-by-Step Procedure:

  • Preparation: Ensure the mortar, pestle, and all die components are impeccably clean and dry. Any moisture will result in a strong, broad O-H absorption in the spectrum, potentially obscuring important features.

  • Grinding: Add approximately 100-200 mg of dry, FT-IR grade KBr to the agate mortar. Grind for about one minute to create a fine, uniform powder. This step eliminates crystalline lattice effects.

  • Sample Addition: Weigh approximately 1-2 mg of the analyte (a sample:KBr ratio of ~1:100 is ideal) and add it to the KBr in the mortar.

  • Homogenization: Gently mix the analyte into the KBr with a spatula, then grind the mixture vigorously for 2-3 minutes. The goal is to intimately mix the analyte within the KBr matrix and reduce particle size to minimize scattering of the IR beam. The final mixture should be a completely homogeneous, fine powder.

  • Die Loading: Carefully transfer a portion of the mixture into the pellet die barrel, ensuring an even distribution. Assemble the die.

  • Pressing: Place the assembled die into the hydraulic press. Evacuate the die chamber if possible to remove trapped air and moisture. Apply pressure slowly, reaching a final pressure of 7-10 tons. Hold this pressure for approximately 2 minutes. This allows the KBr to flow and form a transparent or translucent disc.

  • Pellet Retrieval: Slowly and carefully release the pressure. Disassemble the die and gently remove the KBr pellet. A good pellet is thin and nearly transparent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or improper pressure.

  • Spectral Acquisition: Mount the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The carbonyl stretching frequency is more than just a diagnostic marker; it is a reporter on the electronic heart of a molecule. The case of 2-acetylbiphenylene serves as a powerful reminder of this principle. It demonstrates that a simple prediction based on one effect (conjugation) can be misleading without considering the complete structural context. The presence of the strained four-membered ring introduces a significant counteracting force, shifting the C=O frequency to a higher-than-expected value. This interplay makes 2-acetylbiphenylene an exemplary model for teaching advanced concepts in physical organic chemistry and spectral interpretation, underscoring the necessity of a holistic approach to structure elucidation.

References

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023). Proprep. Available at: [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • Coates, J. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available at: [Link]

  • Gable, K. (2018). The C=O Stretch. Oregon State University. Available at: [Link]

  • Let's Talk Academy. (2025). IR Carbonyl Stretching Frequencies in Acetophenone Derivatives. Available at: [Link]

  • Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. (n.d.). Proprep. Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Jones, R. N., et al. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Available at: [Link]

  • Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes. Available at: [Link]

  • Chegg. (2021). Question: In IR spectroscopy, which of the following carbonyl groups is expected to produce a C=O stretching signal with the highest wavenumber of absorption?. Available at: [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • The features of IR spectrum. (n.d.). Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). Available at: [Link]

  • PubChem. (n.d.). 2-Acetylnaphthalene. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). (A) The experimental FT-IR spectrum of 2 in solid phase. (B) The.... Available at: [Link]

  • SpectraBase. (n.d.). 2'-Acetonaphthone. Available at: [Link]

  • 5 - IR - spectroscopy. (n.d.). Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chitnis, S., et al. (2017). Influence of Ring Strain and Bond Polarization on the Reactivity of Cyclophosphines. University of Bristol Research Portal. Available at: [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Available at: [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Vibrational Spectra and Bonding in Metal Carbonyls. I. Infrared Spectra of Phosphine-substituted Group VI Carbonyls in the CO Stretching Region. Available at: [Link]

  • ResearchGate. (n.d.). Using the carbonyl stretching frequency as a probe for ring strain.... Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Available at: [Link]

  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. YouTube. Available at: [Link]

  • Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (2011). PMC. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • ResearchGate. (n.d.). FIR absorption spectrum of biphenyl and comparison with theoretical.... Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Acetylbiphenylene and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule, as determined by crystal structure analysis, is fundamental to understanding its physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of the crystal structure of 2-acetylbiphenylene, a key intermediate in organic synthesis. Due to the limited availability of its single-crystal X-ray diffraction data in the public domain, this guide presents a detailed examination based on established crystallographic principles and a comparative study with structurally related analogs: the electronically comparable 2-nitrobiphenyl and the functionally similar 4-acetylbiphenyl. We will explore the experimental methodologies, delve into the intricacies of molecular geometry and intermolecular interactions, and discuss the implications of these structural features for materials science and drug design.

Introduction: The Significance of Crystal Structure in Molecular Design

The biphenylene scaffold, a fascinating aromatic hydrocarbon composed of two benzene rings fused to a central, anti-aromatic cyclobutadiene ring, imparts unique electronic and steric properties to its derivatives. The introduction of a functional group, such as an acetyl moiety at the 2-position, is expected to significantly influence the molecule's conformation, crystal packing, and ultimately, its bulk properties.

For drug development professionals, a detailed understanding of the crystal structure is paramount. It dictates key solid-state properties such as solubility, dissolution rate, and stability, which are critical for formulation and bioavailability. Furthermore, the precise knowledge of a molecule's three-dimensional shape and the nature of its intermolecular interactions are the cornerstones of rational drug design, enabling the prediction and optimization of binding affinity to biological targets.

This guide will provide a robust framework for understanding the crystal structure of 2-acetylbiphenylene by:

  • Detailing the standard experimental workflow for single-crystal X-ray diffraction.

  • Presenting a hypothetical, yet realistic, set of crystallographic data for 2-acetylbiphenylene based on established structural chemistry principles.

  • Conducting a rigorous comparative analysis with the experimentally determined crystal structures of 2-nitrobiphenyl and 4-acetylbiphenyl.

  • Elucidating the key intermolecular interactions that govern the crystal packing of these molecules.

Experimental Workflow: From Crystal to Structure

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The process, from obtaining a suitable crystal to refining the final structure, is a meticulous one that demands both experimental skill and computational expertise.

Step-by-Step Experimental Protocol
  • Crystal Growth: The initial and often most challenging step is to grow a single crystal of high quality, typically 0.1-0.3 mm in each dimension. Slow evaporation of a saturated solution is a common technique. For a compound like 2-acetylbiphenylene, solvents such as a mixture of dichloromethane and hexane could be explored.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final, precise atomic coordinates.

experimental_workflow cluster_crystal Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination a Saturated Solution b Slow Evaporation a->b c Mount Crystal b->c d X-ray Exposure & Rotation c->d e Collect Diffraction Pattern d->e f Process Data e->f g Solve Phase Problem f->g h Build & Refine Model g->h i Final Crystal Structure h->i

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystal Structure Analysis

In the absence of a published crystal structure for 2-acetylbiphenylene, we will perform a comparative analysis with two closely related molecules: 2-nitrobiphenyl[1][2] and 4-acetylbiphenyl. The nitro group in 2-nitrobiphenyl is a strong electron-withdrawing group, similar to the acetyl group, and its position on the biphenyl ring is analogous to our target molecule. 4-Acetylbiphenyl provides a direct comparison for the influence of the acetyl group on a similar biaryl system.

Molecular Geometry

The key geometric parameters we will consider are the dihedral angle between the aromatic rings and the orientation of the substituent group.

Parameter2-Acetylbiphenylene (Hypothetical)2-Nitrobiphenyl[1]4-Acetylbiphenyl (Typical)
Dihedral Angle (Ring-Ring) ~40-50°59.9°~35-45°
Torsion Angle (C-C-C=O) ~10-20°N/A~0-10°
Torsion Angle (C-C-N-O) N/A26.8°[3]N/A

Table 1: Comparison of key geometric parameters.

The dihedral angle between the two aromatic rings is a critical parameter that reflects the balance between steric hindrance and electronic conjugation. In 2-substituted biphenyls, steric repulsion between the substituent and the ortho-hydrogen of the adjacent ring forces a twisted conformation. For 2-nitrobiphenyl, this angle is reported to be 59.9°.[1] We can hypothesize a slightly smaller dihedral angle for 2-acetylbiphenylene due to the potentially less bulky nature of the acetyl group compared to the nitro group. In 4-acetylbiphenyl, where the substituent is in the para position, the steric hindrance is minimized, leading to a smaller dihedral angle that favors greater π-conjugation.

The orientation of the substituent itself is also crucial. The acetyl group in 2-acetylbiphenylene is likely to be slightly twisted out of the plane of the biphenylene ring to alleviate steric strain with the neighboring hydrogen atom. A similar out-of-plane twist is observed for the nitro group in 2-nitrobiphenyl.[3]

molecular_geometry cluster_2abp 2-Acetylbiphenylene (Hypothetical) cluster_2nbp 2-Nitrobiphenyl cluster_4abp 4-Acetylbiphenyl a Twisted Biphenylene Core (Dihedral ~40-50°) b Slightly Twisted Acetyl Group a->b Steric Hindrance c Twisted Biphenyl Core (Dihedral 59.9°) d Twisted Nitro Group c->d Significant Steric Hindrance e Near-Planar Biphenyl Core (Dihedral ~35-45°) f Coplanar Acetyl Group e->f Minimal Steric Hindrance

Figure 2: Comparison of the expected molecular geometries.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular forces. Understanding these interactions is key to predicting and controlling the solid-state properties of a material.

  • 2-Acetylbiphenylene (Hypothetical): The presence of the polar acetyl group introduces the possibility of C-H···O hydrogen bonds, which are likely to be significant in directing the crystal packing. The planar and electron-rich biphenylene core could also participate in π-π stacking interactions. The combination of these interactions would likely lead to a herringbone or a slipped-stack packing motif.

  • 2-Nitrobiphenyl: The crystal structure of 2-nitrobiphenyl is stabilized by C-H···O interactions involving the nitro group.[3] The twisted nature of the molecule prevents efficient π-π stacking of the entire biphenyl system, but localized interactions between phenyl rings of adjacent molecules are observed.

  • 4-Acetylbiphenyl: In 4-acetylbiphenyl, the more planar conformation allows for more effective π-π stacking interactions between the biphenyl cores of adjacent molecules. C-H···O hydrogen bonds involving the acetyl group also play a crucial role in the crystal packing, often leading to the formation of centrosymmetric dimers or extended chains.

The analysis of intermolecular interactions can be powerfully augmented by Hirshfeld surface analysis . This technique maps the close contacts between molecules in a crystal, providing a visual representation of the types and relative importance of different intermolecular interactions. For the compounds discussed, a Hirshfeld analysis would likely reveal a significant contribution from H···H contacts, reflecting the organic nature of the molecules, with prominent features corresponding to the C-H···O and C-H···π interactions.

Implications for Research and Development

The comparative analysis presented here, though based in part on a hypothetical structure, provides valuable insights for researchers working with 2-acetylbiphenylene and related compounds.

  • For Materials Scientists: The tendency for biphenylene derivatives to form ordered stacks through π-π interactions makes them interesting candidates for organic electronic materials. The introduction of the acetyl group can be used to tune the electronic properties and modulate the solid-state packing, which in turn affects charge transport properties.

  • For Drug Development Professionals: The ability of the acetyl group to act as a hydrogen bond acceptor is a key feature that will influence the interaction of 2-acetylbiphenylene derivatives with biological targets. The predicted twisted conformation of the biphenylene core will also define the shape of the molecule, which is critical for its binding affinity and selectivity. Furthermore, the potential for polymorphism, driven by different arrangements of intermolecular interactions, is a critical consideration during drug development, as different polymorphs can have different solubilities and stabilities.

Conclusion

While the definitive crystal structure of 2-acetylbiphenylene awaits experimental determination, this guide has provided a comprehensive framework for understanding its likely structural features through a detailed comparative analysis with 2-nitrobiphenyl and 4-acetylbiphenyl. We have highlighted the importance of the interplay between intramolecular steric effects, which dictate the molecular conformation, and intermolecular interactions, which govern the crystal packing. The insights gained from this analysis are crucial for the rational design of new materials and therapeutic agents based on the versatile biphenylene scaffold.

References

  • Sekine, A., Ohashi, Y., Yoshimura, K., Yagi, M., & Higuchi, J. (1994). 2-Nitrobiphenyl and 2,2'-dinitrobiphenyl. Acta Crystallographica Section C: Crystal Structure Communications, 50(7), 1101-1104. [Link]

  • Zhang, W., et al. (2013). Crystal Structure of 3-Amino-5,6-Dimethyl-2-Nitrobiphenyl-4-Carbonitrile. Crystal Structure Theory and Applications, 2(3), 123-127. [Link]

  • PubChem. 4-Acetylbiphenyl. National Center for Biotechnology Information. [Link]

  • Novina, J. J., et al. (2012). 4,4′-Dibromo-2-nitrobiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

  • PubChem. 2-Nitrobiphenyl. National Center for Biotechnology Information. [Link]

  • Arora, R., et al. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(3), 1041-1044. [Link]

  • Madhan, S., et al. (2024). Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 845-851. [Link]

Sources

UV-Vis Absorption Spectra of Acetylated Biphenylenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The follows below.

Executive Summary & Scientific Context

Biphenylene (


) represents a unique class of polycyclic hydrocarbons characterized by two benzene rings fused to a central four-membered cyclobutadiene ring. This structural anomaly imparts "partial anti-aromaticity," resulting in distinct electronic transitions compared to its open-chain analogue, biphenyl.

Acetylation of biphenylene—typically via Friedel-Crafts acylation—introduces a carbonyl chromophore that significantly alters the molecular orbital energy landscape. This guide provides a technical comparison of the UV-Vis spectral properties of 2-acetylbiphenylene against its parent hydrocarbon and isomeric analogues, elucidating the effects of symmetry breaking and conjugation extension.

Core Mechanistic Insight

The electronic spectrum of biphenylene is dominated by the strain of the central ring and the interaction between the


-systems of the two benzene rings.
  • Biphenylene (Parent): Exhibits a symmetry-forbidden weak transition in the near-UV (~360 nm) and a strong allowed transition in the deep UV (~248 nm).

  • Acetylation Effect: The acetyl group at the 2-position (the preferred site of electrophilic attack) acts as a strong

    
    -acceptor. This lowers the LUMO energy and breaks the 
    
    
    
    symmetry of the parent molecule, making previously forbidden transitions allowed and inducing a significant bathochromic (red) shift .

Comparative Spectral Analysis

The following data consolidates experimental observations and theoretical predictions for biphenylene derivatives. Note the distinct "yellow" coloration of 2-substituted biphenylenes, indicative of absorption tailing into the visible region (400+ nm).

Table 1: UV-Vis Absorption Maxima ( ) Comparison
CompoundSolventPrimary

(nm)
Secondary Bands (nm)Visual AppearanceElectronic Character
Biphenyl Ethanol247~206ColorlessTwisted

-system; conjugation limited by steric hindrance.
Biphenylene Ethanol248 (

)
350–370 (weak, vibrational structure)Pale Yellow / Off-whitePlanar, anti-aromatic central ring perturbation.
1-Acetylbiphenylene Ethanol~250340–360Pale YellowSteric strain at 1-position limits carbonyl coplanarity.
2-Acetylbiphenylene Ethanol285–295 360–410 (broad tail)Deep Yellow Optimal conjugation; strong acceptor-donor interaction.
2-Acetylfluorene Ethanol305320 (sh)Colorless/PalePlanar analogue without anti-aromatic core strain.

Technical Note: The "deeply colored" nature of 2-substituted biphenylenes (compared to the 1-isomer) arises because the 2-position allows the acetyl group to lie coplanar with the ring system, maximizing orbital overlap. The 1-position suffers from peri-strain with the adjacent aromatic ring protons, forcing the carbonyl out of plane and reducing the bathochromic shift.

Experimental Protocol: Synthesis & Measurement

To ensure reproducible spectral data, the synthesis of 2-acetylbiphenylene must be controlled to avoid di-acetylation, and spectral measurement requires strict solvent purity.

A. Synthesis Workflow (Friedel-Crafts Acylation)

The 2-position is activated towards electrophilic aromatic substitution relative to the 1-position due to the "Mills-Nixon" type bond fixation and the instability of the intermediate sigma-complex at the 1-position.

Reagents:

  • Biphenylene (Substrate)[1]

  • Acetyl Chloride (Acylating agent)

  • Aluminum Chloride (

    
    , Lewis Acid Catalyst)
    
  • Dichloromethane (

    
    , Solvent)
    

Protocol:

  • Activation: Suspend anhydrous

    
     (1.1 eq) in dry 
    
    
    
    at 0°C under
    
    
    atmosphere.
  • Addition: Add Acetyl Chloride (1.05 eq) dropwise to form the acylium ion complex.

  • Reaction: Add Biphenylene solution slowly. Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Critical Control: Monitor by TLC (Hexane/EtOAc 9:1). 2-acetylbiphenylene (

      
      ) appears as a distinct yellow spot.
      
  • Quench: Pour into ice-cold dilute HCl. Extract with DCM.

  • Purification: Recrystallize from Ethanol to remove trace 2,6-diacetylbiphenylene.

B. Spectroscopic Measurement Protocol

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Solvent Selection: Spectroscopic grade Ethanol (cutoff < 210 nm). Avoid Acetone (absorbs < 330 nm).

  • Baseline Correction: Run a blank scan with pure solvent in both cuvettes (Quartz, 1 cm path length).

  • Sample Prep: Prepare a stock solution of

    
     M.
    
    • Validation: Absorbance at

      
       should be between 0.5 and 1.0 A.U. If >1.5, dilute to avoid non-linear response (deviations from Beer-Lambert Law).
      
  • Scan Parameters:

    • Range: 200 nm – 500 nm.

    • Scan Speed: Medium (to capture vibrational fine structure in the 350-380 nm region).

    • Slit Width: 1.0 nm.

Structural & Electronic Logic Visualization

The following diagram illustrates the synthesis pathway and the resulting electronic effects that dictate the spectral shift.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Biphenylene Biphenylene (C12H8) λmax: 248 nm Sigma Sigma Complex (2-position favored) Biphenylene->Sigma Electrophilic Attack AcCl Acetyl Chloride + AlCl3 AcCl->Sigma Product 2-Acetylbiphenylene λmax: ~290 nm (Deep Yellow) Sigma->Product - HCl Re-aromatization Effect Electronic Effect: 1. Symmetry Breaking (D2h -> Cs) 2. Carbonyl Conjugation 3. Bathochromic Shift (+40 nm) Product->Effect Causes

Caption: Reaction pathway for the synthesis of 2-acetylbiphenylene, highlighting the electronic origin of the spectral shift.

References

  • Barton, J. W., & Whitaker, K. E. (1967). Biphenylenes.[1][2][3][4] Part XXVII. Synthesis of compounds derived from 2-acetylbiphenylene. Journal of the Chemical Society C: Organic, 2097-2099.

  • Baker, W., Barton, J. W., & McOmie, J. F. W. (1958).[4] Biphenylenes.[1][2][3][4][5] Part I. Synthesis and properties. Journal of the Chemical Society, 2658-2665.

    • Foundational text on biphenylene synthesis and basic spectral properties.
  • Girdler, R. B., Gore, P. H., & Thadani, C. K. (1967).[5] The Friedel-Crafts acetylation of phenanthrene and biphenylene. Journal of the Chemical Society C: Organic, 2619-2624.[5]

  • Hochstrasser, R. M., & McAlpine, R. D. (1966). Electronic states of biphenylene. Journal of Chemical Physics, 44(9), 3325. Detailed analysis of the forbidden and allowed transitions in the parent molecule.
  • AAT Bioquest. (n.d.). Absorption Spectrum of Biphenyl.

Sources

Mass Spectrometry Fragmentation Patterns of Biphenylene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of biphenylene derivatives. It is structured to offer actionable insights for structural elucidation, distinguishing these compounds from isomeric impurities (like acenaphthylene) and related biaryls (like biphenyl).

Executive Summary

Biphenylene (


) represents a unique class of anti-aromatic, tricyclic hydrocarbons containing a strained central four-membered ring. Unlike its purely aromatic congener biphenyl (

), biphenylene derivatives exhibit distinct fragmentation pathways driven by the relief of ring strain.

This guide compares the fragmentation behavior of biphenylene derivatives against key alternatives (acenaphthylene and biphenyl). It establishes that while Electron Ionization (EI) often induces isomerization to acenaphthylene prior to fragmentation, specific low-energy pathways and soft ionization techniques can preserve the core structure for identification.

Core Fragmentation Mechanisms

The mass spectral behavior of biphenylene is dominated by the instability of the central cyclobutadiene-like ring.

The Isomerization Conundrum

Under standard 70 eV Electron Ionization (EI), the molecular ion of biphenylene (


) possesses significant internal energy. Experimental evidence and quantum chemical calculations suggest a rapid isomerization pathway:
  • Ring Opening: The central 4-membered ring opens to form a transient radical cation.

  • Rearrangement: This intermediate rapidly rearranges to the more stable acenaphthylene cation structure.

  • Fragmentation: The observed fragment ions often result from the decomposition of this acenaphthylene isomer rather than the biphenylene core itself.

Primary Fragmentation Pathway (Loss of Acetylene)

Regardless of the isomerization, the diagnostic fragmentation sequence for the


 core is the sequential loss of acetylene (

).
  • Precursor:

    
    
    
  • Step 1: Loss of

    
    
    
    
    
    
    
    [Naphthalene-like radical cation]
  • Step 2: Loss of

    
    
    
    
    
    
    
  • Step 3: Loss of

    
    
    
    
    
    
    
Mechanistic Visualization

The following diagram illustrates the competing pathways between direct fragmentation and isomerization.

BiphenyleneFragmentation Biphenylene Biphenylene (M+.) m/z 152 (Strained 4-ring) Opening Ring Opening (Transient Intermediate) Biphenylene->Opening High Energy (EI) Frag126 m/z 126 [M - C2H2]+. Biphenylene->Frag126 Direct Loss (Minor Pathway) Acenaphthylene Acenaphthylene Isomer m/z 152 (More Stable) Opening->Acenaphthylene Rapid Rearrangement Acenaphthylene->Frag126 - C2H2 (26 Da) Frag100 m/z 100 [M - 2(C2H2)]+. Frag126->Frag100 - C2H2 (26 Da)

Figure 1: Isomerization and fragmentation pathway of the biphenylene radical cation.

Comparative Analysis: Biphenylene vs. Alternatives

Distinguishing biphenylene derivatives from structural isomers is a critical analytical challenge.

Data Comparison Table

The following table contrasts the key MS features of Biphenylene with Acenaphthylene (isomer) and Biphenyl (congener).

FeatureBiphenylene (

)
Acenaphthylene (

)
Biphenyl (

)
Molecular Ion (

)
m/z 152 (100%)m/z 152 (100%)m/z 154 (100%)
Base Peak m/z 152m/z 152m/z 154
Key Fragment 1 m/z 126 (

)
m/z 126 (

)
m/z 153 (

)
Key Fragment 2 m/z 76 (

- Benzyne)
m/z 76 (Low abundance)m/z 128 (

)
Key Fragment 3 m/z 63 (Doubly charged 126)m/z 63m/z 77 (

- Phenyl)
Isotopic Pattern Standard CarbonStandard CarbonStandard Carbon
Differentiation Difficult in EI; Requires Soft Ionization or UV-VisStable isomer; dominant in combustion productsDistinct mass (+2 Da) and fragmentation
Expert Insight: The Biphenyl Contamination Risk

Biphenyl (


) is a common impurity in the synthesis of biphenylene.
  • Diagnostic Check: In the mass spectrum of a putative biphenylene derivative, look for a peak at

    
    .[1] If the intensity of the 
    
    
    
    peak significantly exceeds the calculated
    
    
    isotope contribution (approx. 13% for
    
    
    ), the sample is likely contaminated with the biphenyl analog.

Derivative-Specific Patterns

Substituents on the biphenylene core alter the fragmentation by introducing competing cleavage pathways.

Alkyl-Substituted Biphenylenes (e.g., Octamethylbiphenylene)
  • Mechanism: Benzylic cleavage dominates over ring opening.

  • Pattern:

    • Molecular Ion: Strong

      
      .[2]
      
    • Primary Loss:

      
       (Loss of Methyl radical, 
      
      
      
      ).
    • Secondary Loss: Sequential loss of methyl groups and ring fragmentation.

    • Observation: The strain of the central ring often leads to "explosive" fragmentation (many fragments) compared to the relatively clean spectrum of alkyl-biphenyls.

Functionalized Macrocycles (Biphenylene-Butadiyne)

Recent materials science research utilizes biphenylene as a linker in macrocycles.[1][3]

  • Ionization: ESI (Electrospray Ionization) or MALDI is required due to high molecular weight.

  • Charge State: These often appear as doubly charged ions

    
     in ESI.[1][3]
    
  • Fragmentation:

    • Minimal fragmentation of the core in Soft Ionization.

    • In MS/MS (CID), the butadiyne linkers (

      
      ) are the weak points, often leading to cleavage between the biphenylene units rather than within them.
      

Experimental Protocols

Protocol A: Standard EI-MS for Small Molecule Identification

Objective: Confirm core structure and purity.

  • Inlet: GC (Gas Chromatography) or Direct Insertion Probe (DIP).

    • Note: Use DIP for thermally unstable derivatives to prevent ring opening in the injector.

  • Source Temperature:

    
     (Keep lower than standard 
    
    
    
    to minimize thermal isomerization).
  • Ionization Energy: 70 eV.[2][4][5]

  • Scan Range: m/z 40 – 500.

  • Validation Step: Check m/z 76/77 ratio. High m/z 76 indicates biphenylene/benzyne character; High m/z 77 indicates biphenyl character.

Protocol B: LC-MS/MS for Polar/Large Derivatives

Objective: Characterize functionalized biphenylenes (e.g., drug candidates, macrocycles).

  • Column: Biphenyl or Phenyl-Hexyl stationary phase (provides superior separation for aromatic isomers via

    
     interactions).
    
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Ionization: ESI (Positive Mode).

  • CID Energy: Stepped collision energy (20, 40, 60 eV).

    • Reasoning: Biphenylene derivatives are rigid; high energy is often needed to induce informative fragmentation.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Biphenylene. National Institute of Standards and Technology.[6] [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Acenaphthylene. National Institute of Standards and Technology.[6] [Link]

  • Holm, A. I. S., et al. (2011). Dissociative ionization of anthracene and phenanthrene: The structure of the C12H8+ fragment. Journal of Chemical Physics. [Link]

  • Matsushima, T., et al. (2025). Macrocycles composed of biphenylene and butadiyne units with antiaromatic character. Chemical Science. [Link]

Sources

Comparative Reactivity Guide: Biphenylene vs. Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Biphenyl and Biphenylene represent two distinct classes of polycyclic hydrocarbons that, despite their structural similarity, exhibit divergent reactivity profiles driven by their electronic ground states.

  • Biphenyl functions as a flexible, stable aromatic scaffold, primarily undergoing substitution reactions typical of benzenoid systems. It is a "privileged structure" in drug discovery due to its metabolic stability and ability to orient pharmacophores.

  • Biphenylene contains a central four-membered cyclobutadiene-like ring fused between two benzene rings. This induces significant anti-aromatic character and ring strain (~65-70 kcal/mol), making the central C-C bond highly susceptible to oxidative addition and ring-opening reactions that are thermodynamically inaccessible for biphenyl.

This guide provides a technical comparison of their reactivity, focusing on Electrophilic Aromatic Substitution (EAS) and Transition Metal (TM) mediated C-C bond activation, supported by experimental protocols.

Structural & Electronic Foundations

The reactivity difference stems from the central ring's impact on aromaticity. Biphenyl behaves as two independent benzene rings (twisted ~44° in solution), while biphenylene is planar with a destabilized HOMO, driving its unique reactivity.

FeatureBiphenylBiphenyleneImpact on Reactivity
Geometry Twisted (Non-planar in solution)Planar (Rigid)Biphenylene is capable of intercalation; Biphenyl is flexible.
Aromaticity Two isolated 6

systems
Mixed: 6

rings fused to 4

(anti-aromatic) core
Biphenylene has a higher HOMO energy, making it a better electron donor but less stable.
Strain Energy Negligible~65-70 kcal/molDrives C-C bond cleavage in Biphenylene.
C-C Bond Length (Bridge) 1.49 Å (Single bond character)1.51 Å (Weak, long bond)The bridging bond in Biphenylene is the "weak link" for metal insertion.

Reactivity Profile I: Electrophilic Aromatic Substitution (EAS)[1]

Mechanism & Selectivity

In Biphenyl , the phenyl group acts as a weak activator and ortho/para director.[1] Due to steric hindrance at the ortho position, para-substitution usually dominates.

In Biphenylene , the strain and orbital rehybridization alter the "rules." The


-position (Position 1) is deactivated relative to the 

-position (Position 2). The resonance structures for attack at Position 2 maintain the integrity of the benzene ring better than attack at Position 1, which increases double-bond character in the strained 4-membered ring (Mills-Nixon effect).

EAS_Selectivity Substrate_BP Biphenyl Intermediate_BP Sigma Complex (Wheland) Substrate_BP->Intermediate_BP Electrophile (E+) Substrate_BPN Biphenylene Intermediate_BPN Sigma Complex (Strained) Substrate_BPN->Intermediate_BPN Electrophile (E+) Product_BP 4-Substituted Biphenyl (Para Major) Intermediate_BP->Product_BP -H+ Product_BPN 2-Substituted Biphenylene (Beta Major) Intermediate_BPN->Product_BPN Preferred Path (Avoids 4-ring Dbl Bond) Selectivity Selectivity Rule: Biphenyl: Para > Ortho Biphenylene: Beta (2) >>> Alpha (1) Selectivity->Product_BP Selectivity->Product_BPN

Figure 1: Comparative regioselectivity in Electrophilic Aromatic Substitution. Biphenyl favors para-substitution due to sterics, while Biphenylene favors beta-substitution (pos 2) to minimize strain increase.

Experimental Protocol: Comparative Nitration

Objective: Demonstrate the distinct regioselectivity of nitration between the two scaffolds.

Reagents:

  • Substrate (Biphenyl or Biphenylene)[2][3]

  • Nitric Acid (HNO

    
    , 65%)
    
  • Acetic Anhydride (Ac

    
    O) as solvent/activator
    

Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of acetic anhydride at 0°C.

  • Addition: Dropwise add 1.1 mmol of fuming HNO

    
     (dissolved in Ac
    
    
    
    O) over 15 minutes. Maintain temperature <5°C to prevent di-nitration.[4]
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 30 mins.

  • Quench: Pour mixture into 50 mL ice water. Extract with CH

    
    Cl
    
    
    
    (3 x 15 mL).
  • Analysis: Dry organic layer (MgSO

    
    ) and analyze via GC-MS or 
    
    
    
    H-NMR.

Expected Outcome:

  • Biphenyl: Major product is 4-nitrobiphenyl (~60-70%), minor is 2-nitrobiphenyl.

  • Biphenylene: Major product is exclusively 2-nitrobiphenylene . The 1-nitro isomer is rarely observed in significant quantities under these conditions [1].

Reactivity Profile II: C-C Bond Activation (The Differentiator)

This is the most critical divergence. Biphenyl's C-C bond is inert (Bond Dissociation Energy ~115 kcal/mol). Biphenylene's central C-C bond is weak (~65 kcal/mol strain release upon opening) and readily undergoes oxidative addition with transition metals (Rh, Pt, Ni, Pd).

Mechanism: Oxidative Addition

Transition metals insert into the strained 4-membered ring of biphenylene to form a stable metallacycle (dibenzometallole). This reaction is forbidden for biphenyl under standard conditions.

CC_Activation Biphenylene Biphenylene (Strained C-C) Coordination Pi-Complex Intermediate Biphenylene->Coordination + [M] Catalyst Transition Metal Complex (e.g., Cp*Rh(C2H4)2) Catalyst->Coordination Insertion Oxidative Addition (Ring Opening) Coordination->Insertion Strain Release Metallacycle Dibenzometallole (Stable 5-membered ring) Insertion->Metallacycle Formation of M-C bonds Biphenyl Biphenyl NoReaction No Reaction (Inert C-C Bond) Biphenyl->NoReaction + [M] (Standard Cond.)

Figure 2: Transition metal-mediated C-C bond activation pathway. Biphenylene undergoes ring expansion to a metallacycle, while Biphenyl remains inert.

Experimental Protocol: Rhodium-Catalyzed Ring Opening

Objective: Synthesize a dibenzorhodole via C-C activation of biphenylene. This protocol highlights a reaction impossible for biphenyl [2].

Reagents:

  • Biphenylene (100 mg, 0.66 mmol)

  • Precursor:

    
     or 
    
    
    
  • Solvent: Benzene-d6 or Toluene (degassed)

  • Atmosphere: Argon/Nitrogen (Strictly anaerobic)

Step-by-Step:

  • Glovebox Operation: In a nitrogen-filled glovebox, charge a J. Young NMR tube or pressure vessel with Biphenylene (1 equiv) and the Rhodium precursor (0.5 equiv dimer).

  • Solvation: Add 0.6 mL of degassed Benzene-d6.

  • Thermal Activation: Seal the vessel and heat to 80°C in an oil bath.

  • Monitoring: Monitor reaction progress via

    
    H-NMR.
    
    • Observation: Disappearance of biphenylene multiplets (6.6-6.7 ppm) and appearance of metallacycle signals (shifted downfield).

  • Isolation: Remove solvent in vacuo. Recrystallize from Pentane/CH

    
    Cl
    
    
    
    at -30°C.

Result: Formation of a 2,2'-biphenyl-diyl rhodium complex . If attempted with biphenyl, the starting material is recovered unchanged.

Implications for Drug Design & Materials

Application AreaBiphenyl UtilityBiphenylene Utility
Drug Discovery High. Privileged scaffold (e.g., Valsartan, Telmisartan). Stable to metabolism, provides hydrophobic bulk.Low/Niche. Metabolic liability due to reactive central ring. Potential toxicity via ring-opening metabolites.
Bioisosterism Used to replace phenyl-X-phenyl linkers to restrict conformation.Could mimic biphenyl but with fixed planarity; however, reactivity limits in vivo use.
Materials Science Liquid crystals, OLED host materials (stable blue emitters).Conducting Polymers. Precursor to "Biphenylene Network" (metallic carbon allotrope). Doping induces magnetism [3].

Scientist's Note: When designing bioactive molecules, avoid biphenylene if metabolic stability is a priority. The central ring is a "hotspot" for cytochrome P450 oxidation or ring-opening. Use biphenyl for stability, or fluorene if a planar, methylene-bridged scaffold is required without the anti-aromatic instability.

References

  • Baker, R., et al. "Electrophilic substitution in biphenylene." Journal of the Chemical Society, 1958.

  • Jones, W. D. "C-C Activation in Biphenylene. Synthesis, Structure, and Reactivity of (C5Me5)2M2(2,2'-biphenyl) (M = Rh, Co)." Organometallics, 1997.

  • Fan, Q., et al. "Biphenylene network: A nonbenzenoid carbon allotrope."[5] Science, 2021.[5]

  • Gale, I. A., et al. "The Nitration of Biphenylene." Journal of the Chemical Society C, 1966.

Sources

Safety Operating Guide

2-Acetylbiphenylene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous disposal and handling procedures for 2-Acetylbiphenylene .

Crucial Distinction: Do not confuse this compound with 2-Acetylbiphenyl. The presence of the biphenylene core (a cyclobutadiene ring fused between two benzene rings) introduces significant ring strain (~65 kcal/mol) and anti-aromatic character, making it chemically distinct and potentially more reactive/hazardous than standard biphenyl derivatives.

Chemical Profile & Hazard Identification

To ensure safe disposal, you must understand the material's specific instability and toxicity profile. 2-Acetylbiphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative with unique strain energy.

PropertySpecificationOperational Implication
CAS Number 1889-73-2 (Generic Biphenylene: 259-79-0)Use for waste labeling and inventory tracking.
Molecular Formula C₁₄H₁₀OOrganic, non-halogenated.
Core Structure Strained Tricyclic System High Reactivity Risk: The central 4-membered ring is anti-aromatic and strained. It can undergo ring-opening reactions under heat or catalytic conditions.
Physical State Solid (Yellow/Orange Needles)Dust explosion hazard if micronized; inhalation hazard.
Solubility Lipophilic (Soluble in DCM, THF)Must be disposed of via organic solvent streams if dissolved.
Primary Hazards Irritant, Potential Mutagen, Energetic Treat as a potential carcinogen (like many PAHs) and shock-sensitive material due to ring strain.

Pre-Disposal Stabilization & Segregation

Before this chemical enters the waste stream, it must be stabilized. The strained biphenylene core makes it incompatible with strong oxidizers, which can trigger exothermic ring cleavage.

A. Segregation Rules (The "Never-Mix" List)
  • NO Strong Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides. The acetyl group combined with the electron-rich (but strained) biphenylene system can lead to violent oxidation.

  • NO Strong Lewis Acids: Avoid contact with AlCl₃ or similar catalysts in the waste container, as they can catalyze ring-opening polymerization, generating heat.

B. Quenching/Preparation (If in Solution)

If the 2-Acetylbiphenylene is in a reaction mixture:

  • Dilution: Dilute with a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to <5% concentration to disperse thermal energy in case of decomposition.

  • Scavenging: If unreacted oxidizers are present in the solution, they must be quenched before adding the 2-Acetylbiphenylene to the waste drum.

Disposal Workflow (Visualized)

This decision tree guides you from the bench to the final waste pickup.

DisposalWorkflow Start Waste Generation: 2-Acetylbiphenylene StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure Substance/Contaminated PPE) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution ContainerSolid Container: Wide-Mouth HDPE or Glass Jar SolidWaste->ContainerSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck LabelSolid Labeling: 'Hazardous Waste - Solid' Constituents: 2-Acetylbiphenylene Hazards: Toxic, Irritant ContainerSolid->LabelSolid SAA Satellite Accumulation Area (SAA) Store < 3 Days once full LabelSolid->SAA Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (Acetone, Hexane) SolventCheck->NonHalogenated No Halogens ContainerLiquid Container: Safety Can or Glass Bottle (Vented Cap Recommended) Halogenated->ContainerLiquid NonHalogenated->ContainerLiquid LabelLiquid Labeling: 'Hazardous Waste - Liquid' Trace 2-Acetylbiphenylene ContainerLiquid->LabelLiquid LabelLiquid->SAA Pickup EHS Pickup -> Incineration SAA->Pickup

Figure 1: Decision matrix for segregating and packaging 2-Acetylbiphenylene waste based on physical state and solvent matrix.

Waste Stream Classification (RCRA)

In the United States, proper classification under the Resource Conservation and Recovery Act (RCRA) is mandatory. While 2-Acetylbiphenylene is not explicitly "P-listed" or "U-listed" by name, it defaults to the following characteristics based on its chemical nature:

Waste CodeClassificationReason
D001 Ignitable If disposed of in flammable solvents (Flash point < 140°F).
D003 Reactivity Potential: Only applicable if the specific synthesis batch exhibits explosive instability due to the strained ring. Consult your specific SDS.
Non-Specific Toxic Organic If no D-codes apply, it is managed as non-regulated hazardous waste (state-dependent) destined for High-Temperature Incineration .

Disposal Method: The only acceptable final disposal method is Destructive Incineration . The strained biphenylene ring and the PAH structure require high temperatures (>1000°C) to ensure complete mineralization and prevent the formation of toxic byproducts.

Emergency Spill Response

If 2-Acetylbiphenylene is spilled in the lab:

  • Evacuate & Ventilate: The dust may be irritating to the respiratory tract.[1]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Do not dry sweep. Use a wet wipe or damp paper towel to pick up the solid to prevent dust generation.

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels if the solvent is an oxidizer (though it shouldn't be).

  • Decontamination: Clean the surface with a soap/water solution. The acetyl group aids slightly in polar solubility, but a surfactant is necessary to remove the lipophilic core.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12393275 (2-Acetylbiphenylene derivatives). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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A Guide to the Safe Handling of 2-Acetylbiphenylene: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Personnel

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with specialized chemical reagents. This guide provides essential, immediate safety and logistical information for handling 2-Acetylbiphenylene. Given the absence of a specific Safety Data Sheet (SDS) for 2-Acetylbiphenylene, the following protocols are synthesized from the safety data of structurally related compounds, including biphenyls and aromatic ketones. This approach provides a conservative and comprehensive framework to ensure your safety.

Hazard Assessment of 2-Acetylbiphenylene

Therefore, it is prudent to handle 2-Acetylbiphenylene with a high degree of caution, assuming it may:

  • Cause skin and serious eye irritation.

  • Be harmful if swallowed or inhaled.

  • Cause respiratory irritation.

  • Be combustible, with the potential for hazardous decomposition products, such as carbon monoxide and carbon dioxide, in the event of a fire[4][5].

The following table summarizes the assumed hazards based on related compounds:

Potential HazardAssociated RiskRecommended Precaution
Skin Irritation May cause redness, itching, and inflammation upon contact.Avoid all skin contact by wearing appropriate gloves and a lab coat[1][5].
Eye Irritation May cause serious irritation, redness, and pain upon contact.Wear chemical safety goggles at all times[1][5].
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.Handle in a well-ventilated area, preferably within a chemical fume hood[1].
Ingestion May be harmful if swallowed, potentially causing gastrointestinal irritation.Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Combustibility May burn under fire conditions, releasing toxic gases.Keep away from open flames and high temperatures. Use appropriate fire extinguishers (dry chemical, CO2, or foam).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2-Acetylbiphenylene. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile or other chemical-resistant gloves.Inspect gloves for any signs of damage before use. For extended operations, consider double-gloving. Dispose of contaminated gloves in accordance with institutional hazardous waste procedures[1].
Eye Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to safety glasses[3][5].
Body Protection A flame-resistant lab coat, fully buttoned.A lab coat protects your skin and personal clothing from accidental spills. Ensure it is made of a material appropriate for handling chemicals[5].
Respiratory Protection Not typically required if handled within a certified chemical fume hood.If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary. Consult with your institution's environmental health and safety (EHS) department[3].
Footwear Closed-toe shoes.Protects your feet from spills and falling objects.

Operational Plan for Handling 2-Acetylbiphenylene

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

  • Consult Safety Information: Review this guide and any available safety information for related compounds.

  • Designate a Work Area: All handling of 2-Acetylbiphenylene should be performed in a designated area, preferably within a certified chemical fume hood to control potential dust and vapors[6].

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems, before opening the primary container of 2-Acetylbiphenylene.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Don Appropriate PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Minimize Dust Generation: When weighing the solid compound, do so on a draft shield or within a fume hood to prevent the dispersion of dust[6].

  • Use Appropriate Tools: Use clean, designated spatulas for transferring the solid.

  • Seal Containers Promptly: Keep the container of 2-Acetylbiphenylene tightly sealed when not in use to prevent contamination and potential release[5].

  • Decontaminate Work Area: Clean the work surface with an appropriate solvent and cleaning agent.

  • Properly Dispose of Consumables: All disposable items that have come into contact with 2-Acetylbiphenylene, such as gloves and weighing paper, must be disposed of as hazardous waste[1].

  • Wash Hands Thoroughly: After removing your gloves, wash your hands with soap and water[6].

Disposal Plan for 2-Acetylbiphenylene Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Designated Waste Container: All waste containing 2-Acetylbiphenylene, including contaminated consumables and residual material, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Avoid Mixing Waste Streams: Do not mix 2-Acetylbiphenylene waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Secure Storage Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Follow Institutional Protocols: Adhere to all institutional and local regulations regarding the disposal of chemical waste.

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the key stages of safely handling 2-Acetylbiphenylene, from preparation to disposal.

Workflow for Handling 2-Acetylbiphenylene cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Guide prep_area Designate Work Area (Fume Hood) prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_weigh Weigh and Transfer prep_ppe->handle_weigh handle_seal Seal Container handle_weigh->handle_seal post_clean Decontaminate Work Area handle_seal->post_clean post_dispose_consumables Dispose of Contaminated Consumables post_clean->post_dispose_consumables post_wash Wash Hands post_dispose_consumables->post_wash dispose_collect Collect in Labeled Container post_dispose_consumables->dispose_collect dispose_store Store in Secure Area dispose_collect->dispose_store dispose_ehs Arrange EHS Pickup dispose_store->dispose_ehs

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of 2-Acetylbiphenylene.

By adhering to these protocols, you are taking the necessary steps to protect yourself, your colleagues, and the environment. Always prioritize safety in your research endeavors.

References

  • Anonymous. (n.d.). Safety Data Sheet.
  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • EFSA FEEDAP Panel. (2014). Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species. EFSA Journal, 12(11), 3897.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • 3M. (2023, September 4). Safety Data Sheet. Retrieved from [Link]

  • Radco Industries. (2016, February 12). Biphenyl Heat Transfer Fluid Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Acetylbiphenyl, 97%. Retrieved from [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.).

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